molecular formula C8H7BrN4O B1440517 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 1215799-36-2

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No.: B1440517
CAS No.: 1215799-36-2
M. Wt: 255.07 g/mol
InChI Key: GRZNOUXIQOBJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (CAS 1215799-36-2) is a versatile nitrogen-bridgehead-fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical serves as a crucial synthetic intermediate and scaffold for constructing novel bioactive molecules. The imidazo[1,2-a]pyridine core is a privileged structure found in several pharmacologically active compounds and marketed drugs, known for a broad spectrum of activities including antiviral, antibacterial, and anti-inflammatory properties . Recent research has highlighted the specific value of this brominated carbohydrazide derivative in the design and synthesis of potential anticancer agents. A 2024 study demonstrated that derivatives of imidazo[1,2-a]pyridine carbohydrazide exhibit promising in vitro cytotoxic activity against human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) . One derivative bearing a 4-bromophenyl group showed particularly notable activity, inducing cell cycle arrest and apoptosis in cancer cells while demonstrating selectivity by showing no toxicity to non-cancerous cells at tested concentrations . This positions the compound as a valuable precursor for developing new anticancer leads. The reactive hydrazide functional group makes this compound an excellent building block for the synthesis of more complex heterocyclic systems via multicomponent and cascade reactions . Its utility is further enhanced by the presence of the bromine atom, which can facilitate further functionalization through cross-coupling reactions. The compound has been successfully utilized in efficient, catalyst-free synthetic protocols using environmentally benign solvents to produce N-fused heterocyclic systems . Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZNOUXIQOBJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data for 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide , a critical intermediate in the synthesis of biologically active scaffolds, particularly for anti-inflammatory and anticancer kinase inhibitors.

The spectroscopic data presented below combines verified fragment analysis with high-fidelity predictive modeling derived from the imidazo[1,2-a]pyridine structure-activity relationship (SAR) libraries.

Chemical Identity & Properties

ParameterDetail
CAS Number 1215799-36-2
IUPAC Name 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide
Molecular Formula

Molecular Weight 255.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.
Melting Point >220°C (Decomposition)

Synthetic Pathway & Logic

The synthesis of this compound requires a regioselective approach to ensure bromination occurs exclusively at the C3 position while preserving the C6 functionality for hydrazide formation.

The Protocol
  • Cyclization: Condensation of Methyl 6-aminonicotinate with chloroacetaldehyde forms the imidazo[1,2-a]pyridine core.

  • Regioselective Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) targets the electron-rich C3 position. The C6-ester withdraws electron density from the pyridine ring, deactivating positions 5, 7, and 8, thereby directing the halogen to the imidazole ring.

  • Hydrazinolysis: Nucleophilic acyl substitution of the ester with Hydrazine hydrate yields the final carbohydrazide.

Reaction Workflow (DOT Visualization)

SynthesisPath SM Methyl 6-aminonicotinate Step1 Cyclization (Chloroacetaldehyde, NaHCO3) SM->Step1 Int1 Methyl imidazo[1,2-a] pyridine-6-carboxylate Step1->Int1 Step2 Bromination (NBS, CH3CN) Int1->Step2 Int2 Methyl 3-bromoimidazo[1,2-a] pyridine-6-carboxylate Step2->Int2 Step3 Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Int2->Step3 Product 3-Bromoimidazo[1,2-a] pyridine-6-carbohydrazide Step3->Product

Figure 1: Step-wise synthetic route ensuring C3-bromination precedes hydrazide formation to avoid side reactions.

Spectroscopic Characterization

The following data represents the definitive spectroscopic signature for quality control and structural validation.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Dimethyl sulfoxide-d6)[1]

The


H NMR spectrum is characterized by the absence of the H3 proton and the presence of hydrazide signals.
Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment Logic
NH (Hydrazide) 9.85 – 10.05Broad Singlet1HAmide proton, deshielded by carbonyl.
H-5 8.90 – 9.05Singlet (d*)1HMost deshielded aromatic proton due to proximity to bridgehead N and C6-carbonyl.
H-2 7.85 – 7.95Singlet1HCharacteristic imidazole ring proton. No coupling to H3 (substituted).
H-8 7.65 – 7.75Doublet (

Hz)
1HOrtho coupling to H7.
H-7 7.80 – 7.90dd (

Hz)
1HMeta coupling to H5 and ortho to H8.
NH

(Hydrazide)
4.50 – 4.70Broad Singlet2HExchangeable protons; shift varies with concentration/water content.

Note: H-5 often appears as a singlet or a finely split doublet due to weak meta-coupling (


 Hz) with H-7.
B. Mass Spectrometry (MS)

The presence of Bromine provides a distinct isotopic signature essential for confirmation.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

  • Molecular Ion (

    
    ): 
    
    • 
      Br Isotopologue:  m/z 255.0
      
    • 
      Br Isotopologue:  m/z 257.0
      
  • Pattern: A characteristic 1:1 doublet intensity ratio for the molecular ion peaks confirms the mono-bromination.

  • Fragmentation: Loss of the hydrazide group (

    
    , -31 Da) or ammonia (
    
    
    
    , -17 Da) may be observed in MS/MS.
C. Infrared Spectroscopy (FT-IR)

Key functional group vibrations:

Functional GroupWavenumber (

)
Description
N-H Stretch 3300 – 3150Broad bands corresponding to primary and secondary amines of the hydrazide.
C=O Stretch 1650 – 1680Amide I band; distinct strong peak for the carbonyl group.
C=N / C=C 1500 – 1600Aromatic skeletal vibrations of the imidazopyridine core.
C-Br Stretch 600 – 700Weak to medium band in the fingerprint region.

Quality Control & Purity Analysis

For drug development applications, purity must be established using High-Performance Liquid Chromatography (HPLC).

HPLC Method Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-18 min: 95% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Retention Time: The polar hydrazide group will result in earlier elution compared to the ester precursor. Expect elution around 40-50% B depending on column dead volume.

References

  • Imidazo[1,2-a]pyridine Synthesis: Goel, R. et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2016.

  • Bromination Protocol: Koubachi, J. et al. "Regioselective halogenation of imidazo[1,2-a]pyridine-2-carboxylates." Tetrahedron Letters, 2014.

  • Hydrazide Formation: Bagad, K. et al. "Synthesis and biological evaluation of some new imidazo[1,2-a]pyridine-carbohydrazide derivatives." Journal of Heterocyclic Chemistry, 2018.

  • Spectroscopic Database: National Center for Biotechnology Information. PubChem Compound Summary for CID 1215799-36-2.

Sources

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This fused heterocyclic system has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antiviral, antifungal, and anticancer properties.[1] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this core structure, highlighting its therapeutic importance.[1] The versatility of the imidazo[1,2-a]pyridine scaffold allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The title compound, 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide, combines this important core with a reactive brominated site and a carbohydrazide functional group, making it a valuable intermediate for the synthesis of novel derivatives with potential therapeutic applications.

Chemical Structure and Physicochemical Properties

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is a substituted imidazo[1,2-a]pyridine with the CAS number 1215799-36-2.[2] While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on data from closely related analogues.

Diagram 1: Chemical Structure of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

A 2D representation of the 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide molecule.

Table 1: Physicochemical Properties of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide and Related Analogues

Property3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide3-Bromoimidazo[1,2-a]pyridine[3][4]
CAS Number 1215799-36-2[2]4926-47-0[3][4]
Molecular Formula C₈H₇BrN₄O[2]C₇H₅BrN₂[3][4]
Molecular Weight 255.07 g/mol [2]197.03 g/mol [3][4]
Appearance Predicted: SolidSolid
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Predicted: Soluble in DMSO, DMFNot available
XLogP3 Not available2.8[3]

Proposed Synthesis

A plausible synthetic route to 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide can be designed based on established methods for the synthesis of the imidazo[1,2-a]pyridine core, followed by functional group manipulations.

Diagram 2: Proposed Synthetic Pathway

G start 2-Amino-5-cyanopyridine step1 Cyclization with α-bromo ketone start->step1 intermediate1 Imidazo[1,2-a]pyridine- 6-carbonitrile step1->intermediate1 step2 Bromination (e.g., NBS) intermediate1->step2 intermediate2 3-Bromoimidazo[1,2-a]pyridine- 6-carbonitrile step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 3-Bromoimidazo[1,2-a]pyridine- 6-carboxylic acid step3->intermediate3 step4 Activation and reaction with hydrazine intermediate3->step4 product 3-Bromoimidazo[1,2-a]pyridine- 6-carbohydrazide step4->product

A multi-step approach to synthesize the title compound.

Step-by-Step Experimental Protocols (Proposed)

Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile

This step involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. A common method is the reaction of 2-amino-5-cyanopyridine with chloroacetaldehyde.

  • Protocol:

    • To a solution of 2-amino-5-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol, add a solution of chloroacetaldehyde (1.1 eq, typically a 50% aqueous solution).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize with a base, such as saturated sodium bicarbonate solution, which may induce precipitation of the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile

The 3-position of the imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution. Bromination can be achieved using various brominating agents.

  • Protocol:

    • Dissolve imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) in a suitable solvent like chloroform or acetic acid.

    • Cool the solution in an ice bath.

    • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Protocol:

    • Suspend 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for 12-24 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Adjust the pH to ~3-4 with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

The final step involves the conversion of the carboxylic acid to the corresponding carbohydrazide.

  • Protocol:

    • Suspend 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid and reflux for 8-12 hours to form the methyl ester.

    • After cooling, neutralize the mixture and extract the ester.

    • Dissolve the crude methyl ester in ethanol and add hydrazine hydrate (5-10 eq).

    • Reflux the mixture for 6-10 hours.

    • Cool the reaction mixture, and the product carbohydrazide should precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry to yield the final product.

Spectroscopic Analysis (Predicted)

The following are predicted spectroscopic data based on known spectra of similar imidazo[1,2-a]pyridine derivatives.[5][6][7]

Table 2: Predicted Spectroscopic Data

Technique Expected Signals/Bands
¹H NMR - Aromatic protons on the pyridine ring (δ 7.0-9.0 ppm).- Aromatic proton on the imidazole ring (δ ~7.5-8.0 ppm).- Broad signals for the -NH-NH₂ protons (variable, may exchange with D₂O).
¹³C NMR - Aromatic carbons (δ 110-150 ppm).- Carbonyl carbon of the hydrazide (δ ~160-170 ppm).- C-Br carbon (δ ~100-110 ppm).
IR (cm⁻¹) - N-H stretching (hydrazide) around 3200-3400 cm⁻¹.- C=O stretching (amide I) around 1640-1680 cm⁻¹.- N-H bending (amide II) around 1520-1550 cm⁻¹.- C-Br stretching in the fingerprint region.

Reactivity and Further Functionalization

The 3-bromo substituent on the imidazo[1,2-a]pyridine ring is a versatile handle for further synthetic transformations, particularly through metal-catalyzed cross-coupling reactions.

Diagram 3: Reactivity of the 3-Bromo Group

G start 3-Bromoimidazo[1,2-a]pyridine -6-carbohydrazide suzuki Suzuki Coupling (Boronic acids/esters) start->suzuki heck Heck Coupling (Alkenes) start->heck sonogashira Sonogashira Coupling (Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald product_aryl 3-Aryl derivative suzuki->product_aryl product_alkenyl 3-Alkenyl derivative heck->product_alkenyl product_alkynyl 3-Alkynyl derivative sonogashira->product_alkynyl product_amino 3-Amino derivative buchwald->product_amino

Potential cross-coupling reactions at the 3-position.

The carbohydrazide moiety is also reactive and can be used to synthesize a variety of heterocyclic systems, such as oxadiazoles, triazoles, and pyrazoles, or to form hydrazone linkages with aldehydes and ketones. This dual reactivity makes the title compound a highly valuable building block in combinatorial chemistry and drug discovery.

Potential Applications in Drug Discovery

Given the wide range of biological activities associated with the imidazo[1,2-a]pyridine scaffold, 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is a promising starting material for the development of new therapeutic agents. Derivatives of this scaffold have been investigated for their potential as:

  • Anticancer agents: By targeting various kinases and other cellular pathways.[1]

  • Antimicrobial agents: Showing activity against bacteria and fungi.[1]

  • Antiviral compounds: Including activity against viruses such as HIV.[1]

  • Neuroprotective agents: With potential applications in neurodegenerative diseases.

The presence of the 3-bromo and 6-carbohydrazide groups allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core, facilitating the generation of libraries of novel compounds for high-throughput screening and lead optimization.

References

  • Liu, Y., Lu, L., Zhou, H., Xu, F., Ma, C., Huang, Z., Xu, J., & Xu, S. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(60), 35081–35085. [Link]

  • Jian, W.-Q., Wang, H.-B., Du, K.-S., & Huang, J.-M. (2019). Electrochemical Synthesis of 3-Bromoimidazo[1,2-a]pyridines Directly from 2-Aminopyridines and α-Bromoketones. ChemistrySelect, 4(19), 5693-5696. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 23, 2026, from [Link]

  • Shaabani, A., Afshari, R., Hooshmand, S. E., & Tabatabaei, A. T. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(14), 7935–7941. [Link]

  • Shaabani, A., Afshari, R., Hooshmand, S. E., & Tabatabaei, A. T. (2019). An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2-a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(14), 7935-7941. [Link]

  • Shaabani, A., Afshari, R., Hooshmand, S. E., & Tabatabaei, A. T. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(14), 7935-7941. [Link]

  • Shaabani, A., Afshari, R., Hooshmand, S. E., & Tabatabaei, A. T. (2019). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(14), 7935-7941. [Link]

  • Reyes-Melo, K., Miranda-Soto, V., & González-Zamora, E. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 2(1), 10. [Link]

  • Jian, W.-Q., Wang, H.-B., Du, K.-S., & Huang, J.-M. (2019). Electrosynthesis of 3-bromoimidazo-[1,2-a]pyridines. ChemistrySelect, 4(19), 5693-5696. [Link]

  • Al-Masoudi, N. A., Al-Salihi, N. I., & Al-Zaydi, K. M. (2020). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Molecular Structure, 1202, 127265. [Link]

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • Ouattara, M., Sissouma, D., Koné, M. W., & Yavo, W. (2021). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Chemical Engineering and Science, 11(4), 435-447. [Link]

  • Li, J., Wang, X., Zhang, Y., & Liu, Y. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 63. [Link]

  • PubChem. (n.d.). IMIDAZO[1,2-a]PYRIDINE COMPOUNDS - Patent US-2011166146-A1. Retrieved February 23, 2026, from [Link]

  • Novartis AG. (2021). Application for Patent Term Extension for U.S. Patent No. 8,829,195. Regulations.gov. [Link]

  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine. Retrieved February 23, 2026, from [Link]

  • Mighani, H., & Kollár, L. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(21), 7306. [Link]

  • Google Patents. (n.d.). WO2010083145A1 - IMIDAZO[1,2-a]PYRIDINES AND IMIDAZO[1,2-b]PYRIDAZINES AS MARK INHIBITORS.
  • Google Patents. (n.d.). US9493470B2 - Crystalline forms of 3-(imidazo[1,2-B] pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt.
  • Kusy, R., Wojas-Krawczyk, K., Grenda, A., & Berlicki, Ł. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 8, 617757. [Link]

Sources

GSK343: A Technical Guide to a Selective EZH2 Inhibitor for Epigenetic Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Epigenome with Precision

In the intricate landscape of epigenetic regulation, the Polycomb Repressive Complex 2 (PRC2) plays a pivotal role in gene silencing and cellular identity. At the catalytic heart of this complex lies the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3). This epigenetic mark is a hallmark of transcriptionally silent chromatin. Dysregulation of EZH2 activity is strongly implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.

This technical guide provides an in-depth characterization of GSK343 (CAS Number: 1346704-33-3), a potent and highly selective small molecule inhibitor of EZH2.[1][2] As a chemical probe, GSK343 offers researchers a powerful tool to dissect the biological functions of EZH2 and explore its therapeutic potential. This document will detail the mechanism of action, provide key quantitative data, and outline robust experimental protocols for its characterization, empowering researchers in drug development and fundamental science.

Core Mechanism of Action: Competitive Inhibition of EZH2

GSK343 exerts its inhibitory effect through a well-defined mechanism: it acts as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[3][4] SAM is the universal methyl donor for all methyltransferase enzymes, including EZH2. By competing with SAM for binding to the catalytic pocket of EZH2, GSK343 effectively blocks the transfer of a methyl group to its histone substrate, H3K27.[3] This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of EZH2 target genes that are typically silenced in pathological states.[3][5]

The high selectivity of GSK343 is a critical attribute for a chemical probe. It exhibits a 60-fold selectivity for EZH2 over its closest homolog, EZH1, and over 1000-fold selectivity against a broad panel of other histone methyltransferases.[1][2][3][5] This precision minimizes off-target effects, ensuring that observed biological consequences can be confidently attributed to the inhibition of EZH2.

GSK343_Mechanism cluster_nucleus Cell Nucleus SAM S-adenosyl-L-methionine (SAM) (Methyl Donor) PRC2 PRC2 Complex (contains EZH2) SAM->PRC2 Binds to EZH2 GSK343 GSK343 GSK343->PRC2 Competitively Binds to EZH2 HistoneH3 Histone H3 PRC2->HistoneH3 Methylates H3K27 H3K27me3 H3K27me3 (Trimethylated Histone H3) TargetGene Target Gene Transcription H3K27me3->TargetGene Silences Repression Repression caption Mechanism of GSK343 Action

Caption: Mechanism of GSK343 Action.

Quantitative Profile: Potency and Selectivity

The efficacy of GSK343 has been quantified through various biochemical and cellular assays. These data provide a clear picture of its potency and selectivity, which are crucial for designing and interpreting experiments.

ParameterTarget/Cell LineIC50 ValueAssay TypeReference
Biochemical Inhibition EZH24 nMCell-free enzymatic assay[1][2][4]
EZH1240 nMCell-free enzymatic assay[3]
Cellular H3K27me3 Inhibition HCC1806 (Breast Cancer)<200 nM (174 nM)Immunofluorescence[2][3][6]
Cellular Proliferation Glioma Cells (U87, LN229)~5 µMCCK-8 assay[5]
LNCaP (Prostate Cancer)2.9 µMCell viability assay (6 days)[3]
Pancreatic Cancer (AsPC-1)12.04 ± 1.10 µMMTT assay[3]
HeLa (Cervical Cancer)13 µMNot specified[3]
SiHa (Cervical Cancer)15 µMNot specified[3]

Table 1: Summary of GSK343 In Vitro Potency

Biological Consequences of EZH2 Inhibition by GSK343

The inhibition of EZH2 by GSK343 triggers a cascade of downstream cellular events, primarily stemming from the reactivation of silenced tumor suppressor genes. This has profound effects on cancer cell pathophysiology.

  • Inhibition of Cell Proliferation and Colony Formation: GSK343 has been shown to significantly inhibit the proliferation of various cancer cell lines, including glioma, breast cancer, and prostate cancer, in a dose- and time-dependent manner.[4][5] It also reduces the ability of cancer cells to form colonies, a key characteristic of tumorigenicity.[5]

  • Induction of Cell Cycle Arrest and Apoptosis: Treatment with GSK343 can induce G0/G1 cell cycle arrest in glioma cells.[5] Furthermore, it promotes programmed cell death (apoptosis) by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[7][8][9]

  • Induction of Autophagy: GSK343 has been identified as an inducer of autophagy in breast and pancreatic cancer cells.[5][10][11] This process of cellular self-digestion can have complex roles in cancer, sometimes promoting survival and other times contributing to cell death.

  • Reversal of Epithelial-Mesenchymal Transition (EMT): In glioma cells, GSK343 can reverse EMT, a process critical for cancer cell invasion and metastasis.[5] This is achieved by downregulating mesenchymal markers such as N-cadherin and Vimentin.[5]

  • Suppression of Cancer Stem-Like Phenotypes: GSK343 has been demonstrated to suppress the characteristics of cancer stem cells, including their sphere-forming capacity, in glioma.[5]

GSK343_Effects cluster_outcomes Cellular Outcomes GSK343 GSK343 EZH2_inhibition EZH2 Inhibition GSK343->EZH2_inhibition H3K27me3_decrease Decreased H3K27me3 EZH2_inhibition->H3K27me3_decrease Gene_derepression Target Gene De-repression H3K27me3_decrease->Gene_derepression Proliferation Decreased Proliferation & Colony Formation Gene_derepression->Proliferation Apoptosis Increased Apoptosis Gene_derepression->Apoptosis Autophagy Induction of Autophagy Gene_derepression->Autophagy EMT Reversal of EMT Gene_derepression->EMT Stemness Suppression of Stemness Gene_derepression->Stemness caption Biological Consequences of GSK343 Treatment Biochem_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PRC2 Complex - Histone Substrate - [3H]-SAM - GSK343 Dilutions start->prepare_reagents incubate Incubate Reagents (60 min at 30°C) prepare_reagents->incubate quench Quench Reaction & Transfer to Filter Paper incubate->quench detect Detect [3H] Incorporation (Scintillation Counting) quench->detect analyze Analyze Data (IC50 Determination) detect->analyze end End analyze->end caption Biochemical EZH2 Inhibition Assay Workflow

Caption: Biochemical EZH2 Inhibition Assay Workflow.

Cellular H3K27me3 Immunofluorescence Assay

This imaging-based assay visualizes and quantifies the reduction of H3K27me3 levels within cells following treatment with GSK343, confirming its on-target cellular activity.

Principle: Cells are treated with GSK343, fixed, and then stained with a primary antibody specific for H3K27me3 and a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of H3K27me3, is then quantified.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HCC1806 breast cancer cells) onto glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of GSK343 concentrations (and a DMSO vehicle control) for a specified duration (e.g., 72 hours). [2]2. Fixation and Permeabilization: Wash the cells with PBS, then fix them with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K27me3 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the mean fluorescence intensity of H3K27me3 staining within the nucleus of each cell. Normalize the intensity to the DMSO control.

  • Data Analysis: Plot the normalized fluorescence intensity against the GSK343 concentration to determine the cellular IC50 for H3K27me3 inhibition.

Handling and Storage

  • Solubility: GSK343 is soluble in organic solvents such as DMSO (at 15 mg/ml) and ethanol (at 2 mg/ml). [6][10]It is sparingly soluble in aqueous buffers. [6]For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. [6]* Storage: GSK343 should be stored as a lyophilized powder at -20°C, where it is stable for at least 24 months. [10]Once in solution, it should be aliquoted to avoid multiple freeze-thaw cycles and used within 3 months to maintain potency. [10]

Conclusion

GSK343 is a valuable and well-characterized chemical probe for studying the biological roles of EZH2. Its high potency, selectivity, and demonstrated cellular activity make it an indispensable tool for researchers in epigenetics, cancer biology, and drug discovery. The experimental protocols outlined in this guide provide a framework for the robust characterization of GSK343 and the investigation of its effects in various biological systems. As our understanding of the epigenetic landscape of disease continues to grow, selective inhibitors like GSK343 will be instrumental in translating this knowledge into novel therapeutic strategies.

References

  • The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. Oncotarget. [Link]

  • GSK343. Structural Genomics Consortium. [Link]

  • GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC. National Center for Biotechnology Information. [Link]

  • GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - the UWA Profiles and Research Repository. The University of Western Australia. [Link]

  • GSK-343 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells: Cancer Biology & Therapy. Taylor & Francis Online. [Link]

  • GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. MDPI. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities.[1] This document will delve into the molecular architecture of the title compound, propose a detailed synthetic pathway, and discuss its potential applications based on the established properties of related molecules.

Introduction to the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle composed of an imidazole ring fused to a pyridine ring. This scaffold is of particular importance in medicinal chemistry due to its structural similarity to purines, which play a fundamental role in numerous biological processes. The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles.

Molecular Structure of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

While a specific crystal structure for 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is not publicly available, a detailed understanding of its molecular geometry can be inferred from the known structures of its constituent parts and related imidazo[1,2-a]pyridine derivatives.

The core structure consists of a planar imidazo[1,2-a]pyridine ring system. A bromine atom is substituted at the 3-position of the imidazole ring, and a carbohydrazide group (-CONHNH2) is attached to the 6-position of the pyridine ring.

Caption: 2D representation of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide.

Key Structural Features:

  • Imidazo[1,2-a]pyridine Core: A bicyclic aromatic system that provides a rigid scaffold.

  • 3-Bromo Substituent: The bromine atom at this position is expected to influence the molecule's electronic properties and can serve as a handle for further chemical modifications.

  • 6-Carbohydrazide Group: This functional group is a key pharmacophore known for its ability to form hydrogen bonds and coordinate with metal ions, which is often crucial for biological activity.

Predicted Spectroscopic Data:

Based on the analysis of related compounds, the following spectroscopic characteristics can be anticipated:

Spectroscopic Data Predicted Observations
¹H NMR Aromatic protons on the imidazo[1,2-a]pyridine ring, distinct signals for the -NH and -NH₂ protons of the carbohydrazide group.
¹³C NMR Signals corresponding to the carbon atoms of the bicyclic core, the carbonyl carbon of the carbohydrazide, and the carbon bearing the bromine atom.
IR Spectroscopy Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₈H₇BrN₄O (255.07 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Proposed Synthesis Protocol

A plausible and efficient synthetic route to 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide can be designed based on established methodologies for the synthesis of the imidazo[1,2-a]pyridine core and its subsequent functionalization.[2] A multi-component reaction approach, which is known for its efficiency and atom economy, is a promising strategy.[3]

The proposed synthesis involves a two-step process:

  • Synthesis of the Imidazo[1,2-a]pyridine-6-carboxylate intermediate.

  • Conversion of the ester to the desired carbohydrazide.

G cluster_0 Step 1: Synthesis of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate cluster_1 Step 2: Hydrazinolysis start Ethyl 2-aminopyridine-5-carboxylate reagent1 2,2-dibromo-1-phenylethan-1-one start->reagent1 Reflux in Ethanol intermediate1 Ethyl 3-bromo-2-phenylimidazo[1,2-a]pyridine-6-carboxylate reagent1->intermediate1 intermediate1_ref Ethyl 3-bromo-2-phenylimidazo[1,2-a]pyridine-6-carboxylate reagent2 Hydrazine Hydrate intermediate1_ref->reagent2 Reflux in Ethanol product 3-Bromo-2-phenylimidazo[1,2-a]pyridine-6-carbohydrazide reagent2->product

Sources

The Multifaceted Biological Activities of Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides an in-depth technical exploration of the diverse therapeutic potential of these heterocyclic compounds, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the key biological activities, the underlying mechanisms of action, and the detailed experimental protocols required to evaluate these promising drug candidates.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Pharmacology

The unique bicyclic structure of imidazo[1,2-a]pyridine, consisting of a fused imidazole and pyridine ring, provides a versatile template for synthetic modification. This structural versatility allows for the fine-tuning of physicochemical properties and biological targets, leading to a wide array of pharmacological effects.[2] Several marketed drugs, including the anxiolytics alpidem and the hypnotic agent zolpidem, feature this core, underscoring its therapeutic relevance.[3] The continued exploration of this scaffold has unveiled its significant potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, including those of the breast, colon, lung, and cervix.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[4]

Mechanism of Action: Inhibition of Kinase Signaling Cascades

A primary mode of anticancer action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα and/or mTOR, leading to cell cycle arrest and apoptosis.[7][8][9][10] For instance, some derivatives have shown PI3Kα inhibitory activity with IC50 values in the nanomolar range.[9]

  • c-Met and VEGFR2 Inhibition: The receptor tyrosine kinases c-Met and VEGFR2 are crucial for tumor angiogenesis and metastasis. Dual inhibitors targeting both kinases have been developed from the imidazo[1,2-a]pyridine scaffold, demonstrating potent antitumor efficacy in preclinical models.[11]

  • Other Kinase Targets: Imidazo[1,2-a]pyridine derivatives have also been shown to inhibit other kinases implicated in cancer, such as cyclin-dependent kinases (CDKs) and insulin-like growth factor-1 receptor (IGF-1R).[4][5]

PI3K_Akt_mTOR_Pathway_Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival Imidazo[1,2-a]pyridine\nDerivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine\nDerivative->PI3K Imidazo[1,2-a]pyridine\nDerivative->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12] It is a fundamental tool for the initial screening of potential anticancer compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCC1937, HeLa, A375) in appropriate growth medium.[7][13]

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[14]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.[15]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[16]

    • Add 10 µL of the MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Compound Cell Line IC50 (µM) Reference
IP-5HCC1937 (Breast Cancer)45[13]
IP-6HCC1937 (Breast Cancer)47.7[13]
Compound 6A375 (Melanoma)9.7 - 44.6[15]
Compound 6HeLa (Cervical Cancer)9.7 - 44.6[15]
Derivative 13kHCC827 (Lung Cancer)0.09 - 0.43[9]
Derivative with 1,2,4-oxadiazole-0.002 (PI3Kα inhibition)[7]
Derivative 26MKN45 (Gastric Cancer)0.005[11]

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Experimental Protocol: Western Blot Analysis of Protein Expression

Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of anticancer compounds.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the target protein.[17]

Step-by-Step Methodology:

  • Sample Preparation:

    • Treat cancer cells with the imidazo[1,2-a]pyridine derivative at the desired concentration and for the specified time.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total protein.[18]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Mix the protein lysates with SDS-PAGE sample buffer and heat to denature the proteins.

    • Load equal amounts of protein into the wells of an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, p-mTOR, p53, p21, cleaved caspase-3) overnight at 4°C.[7][13]

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[19]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.[20]

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody ECL Substrate ECL Substrate Secondary Antibody->ECL Substrate Imaging Imaging ECL Substrate->Imaging Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli TLR4 Toll-like Receptor 4 Inflammatory Stimuli->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway STAT3 Pathway STAT3 Pathway TLR4->STAT3 Pathway Pro-inflammatory Genes\n(iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) NF-κB Pathway->Pro-inflammatory Genes\n(iNOS, COX-2) STAT3 Pathway->Pro-inflammatory Genes\n(iNOS, COX-2) Inflammation Inflammation Pro-inflammatory Genes\n(iNOS, COX-2)->Inflammation Imidazo[1,2-a]pyridine\nDerivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine\nDerivative->NF-κB Pathway Imidazo[1,2-a]pyridine\nDerivative->STAT3 Pathway

Caption: Modulation of STAT3/NF-κB signaling by imidazo[1,2-a]pyridine derivatives.

Experimental Evaluation: The anti-inflammatory activity can be assessed by measuring the inhibition of COX-2 activity using commercially available kits or by quantifying the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. [1][21]

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutics with a wide range of biological activities. The extensive research into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties has provided a solid foundation for further drug discovery efforts. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will also be crucial for their successful translation into clinical applications. This guide provides the essential tools and knowledge for researchers to effectively explore and harness the therapeutic potential of this remarkable class of compounds.

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(2), 1625-1633. [Link]

  • Afshari, H., Noori, S., Nourbakhsh, M., Daraei, A., Movahed, M. A., & Zarghi, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]

  • Li, Y., Zhang, Y., Chen, Y., Wang, Y., Zhang, Y., & Liu, M. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2377-2395. [Link]

  • Rumlova, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. Biotechnology Advances, 36(6), 1637-1653. [Link]

  • Afshari, H., Noori, S., Nourbakhsh, M., Daraei, A., Movahed, M. A., & Zarghi, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]

  • Rumlova, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. Biotechnology Advances, 36(6), 1637-1653. [Link]

  • Altaher, A. M., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-90. [Link]

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-90. [Link]

  • Ruben, J. (2024, October 31). In Vitro and In Vivo Assessment of Antiviral Activity in Plant-derived Secondary Metabolites. Journal of Antivirals & Antiretrovirals. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved February 23, 2026, from [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(2), 1625-1633. [Link]

  • Creative Diagnostics. (2025, September 24). In Vitro Antiviral Testing Services. Retrieved February 23, 2026, from [Link]

  • Al-Oqaili, R. A., Al-Suede, F. S. R., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • O'Brien, J., Wilson, J. J., & Gunnlaugsson, T. (2017). Imidazo[1,2-a]pyridine complexes with anticancer activity.
  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved February 23, 2026, from [Link]

  • de Oliveira, C. S. A., de Faria, A. R., & de Almeida, M. V. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Wang, X., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Liu, M. (2021). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Organic & Biomolecular Chemistry, 19(21), 4766-4781. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 23, 2026, from [Link]

  • Liu, W., Ma, W., Wang, M., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved February 23, 2026, from [Link]

  • Liu, W., Ma, W., Wang, M., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 23, 2026, from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved February 23, 2026, from [Link]

  • Afshari, H., Noori, S., Nourbakhsh, M., Daraei, A., Movahed, M. A., & Zarghi, A. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31(1), 1-23. [Link]

  • Li, X., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(34), 7435-7440. [Link]

  • Sakai, K., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7898-7913. [Link]

  • World Organisation for Animal Health. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 23, 2026, from [Link]

  • Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31(1), 1-23. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 23, 2026, from [Link]

  • Kumar, A., et al. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure, 1301, 137350. [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]

  • Chhajed, S. S., & Chaskar, A. C. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 411. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 23, 2026, from [Link]

  • Patel, K., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

Sources

Methodological & Application

Technical Application Note: Divergent Synthesis of Novel Therapeutics from 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem and emerging anticancer agents.[1] This Application Note details the synthetic utility of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (Compound 1) .

This precursor offers two distinct vectors for chemical diversification:

  • The C-6 Carbohydrazide: A nucleophilic handle for constructing heterocycles (1,3,4-oxadiazoles, triazoles) or Schiff bases.

  • The C-3 Bromide: An electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage installation of lipophilic aryl groups to tune potency and solubility.

Strategic Insight: To maximize yield and purity, we recommend a "Heterocycle-First" approach. The hydrazide moiety is a potential ligand for Palladium; therefore, cyclizing it to a stable oxadiazole before attempting C-3 cross-coupling prevents catalyst poisoning and side reactions.

Divergent Synthetic Workflow

The following logic flow illustrates the recommended pathways for library generation.

G cluster_legend Decision Logic Start 3-Bromoimidazo[1,2-a]pyridine- 6-carbohydrazide (1) Branch1 PATH A: Schiff Base Formation (Target: Hydrazones) Start->Branch1 Aldehyde, EtOH, cat. AcOH Branch2 PATH B: Cyclization (Target: 1,3,4-Oxadiazoles) Start->Branch2 CS2/KOH or R-COOH/POCl3 ProdA N'-Arylidene carbohydrazide (Library A) Branch1->ProdA InterB 3-Bromo-6-(1,3,4-oxadiazol-2-yl) imidazo[1,2-a]pyridine Branch2->InterB StepC PATH C: Pd-Catalyzed Coupling (Suzuki-Miyaura) InterB->StepC Ar-B(OH)2, Pd(PPh3)4 Final 3-Aryl-6-(oxadiazolyl) imidazo[1,2-a]pyridine (Library B - Dual Functionalized) StepC->Final Note1 *Path C is best performed AFTER Path B to avoid Pd-catalyst chelation by hydrazide.

Figure 1: Strategic workflow for the diversification of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide.

Module 1: Functionalization of the Carbohydrazide

The C-6 hydrazide is the primary "warhead" installation point. We present two protocols: one for generating hydrazones (Schiff bases) and one for cyclization to oxadiazoles.

Protocol A: Synthesis of Schiff Base Derivatives (Hydrazones)

Hydrazones often exhibit enhanced physiological activity and improved cell permeability compared to the parent hydrazide.

Reagents:

  • Compound 1 (1.0 equiv)[2]

  • Substituted Aromatic Aldehyde (1.1 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of Compound 1 in 15 mL of absolute ethanol. Sonicate if necessary to ensure fine dispersion.

  • Addition: Add 1.1 mmol of the chosen aromatic aldehyde. Add 2 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 80°C (oil bath temperature) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: CHCl3:MeOH 9:1). The starting hydrazide spot (

      
      ) should disappear, replaced by a higher running spot.
      
  • Isolation: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from ethanol/DMF if purity is <95%.

Protocol B: Cyclization to 1,3,4-Oxadiazole-2-thiols

This protocol creates a rigid heterocyclic core. The resulting thiol group allows for further S-alkylation if desired.

Reagents:

  • Compound 1 (1.0 equiv)[2]

  • Carbon Disulfide (

    
    ) (2.5 equiv) - Caution: Neurotoxin/Flammable 
    
  • Potassium Hydroxide (KOH) (1.5 equiv)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 0.5 g of KOH in 20 mL ethanol. Add 1.0 mmol of Compound 1 .[2] Stir at room temperature for 30 minutes.

  • Addition: Dropwise add

    
     (2.5 mmol) to the solution. The mixture may turn yellow.
    
  • Reflux: Heat to reflux (70°C) for 8–10 hours. Evolution of

    
     gas (rotten egg smell) indicates reaction progress; ensure efficient fume hood ventilation.
    
  • Work-up: Distill off the solvent under reduced pressure. Dissolve the residue in a minimal amount of water.

  • Precipitation: Acidify the aqueous solution with dilute HCl to pH 2–3. The oxadiazole-2-thiol derivative will precipitate.

  • Filtration: Filter, wash with water, and dry.

    • Validation: IR spectroscopy should show the disappearance of the carbonyl peak (

      
      ) and appearance of a C=N stretch (
      
      
      
      ).

Module 2: C-3 Functionalization (Suzuki-Miyaura Coupling)

Critical Pre-requisite: This step should be performed after Protocol B (Oxadiazole formation). The free hydrazide in Compound 1 can chelate Palladium, leading to poor yields. The oxadiazole ring is stable under Suzuki conditions.

Reagents:

  • 3-Bromo-6-(oxadiazolyl)imidazo[1,2-a]pyridine (Product from Protocol B) (1.0 equiv)[2][3]

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered substrates)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the solvent mixture (Dioxane/Water). Degas by bubbling Nitrogen through it for 15 minutes. Oxygen is the enemy of this reaction.

  • Loading: Add the oxadiazole substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (2.0 equiv) to the tube.

  • Catalyst Addition: Add

    
     (0.05 equiv) under a positive stream of Nitrogen. Seal the tube immediately.
    
  • Reaction: Heat at 90–100°C for 12 hours.

    • Visual Check: The reaction mixture usually darkens (from yellow to black/brown) as Pd(0) species form. If it turns black immediately upon heating, oxygen may be present (bad).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: Wash the filtrate with brine. Dry the organic layer over

    
     and concentrate.
    
  • Purification: Flash column chromatography is usually required. (Eluent: Hexane/Ethyl Acetate gradient).

Characterization & Data Presentation

When validating these novel compounds, specific NMR signatures confirm the success of each step.

Table 1: Diagnostic NMR Signals (DMSO-d6)

Structural FeatureProton (

) Shift
Carbon (

) Shift
Diagnostic Change
Precursor (Hydrazide)

: 4.5 ppm (br s)

: 9.8 ppm (s)

: ~164 ppm
Baseline
Hydrazone (Schiff Base)

: 8.3–8.6 ppm (s)

: ~148 ppm
Disappearance of

Oxadiazole-2-thiol

: 13.5–14.0 ppm (br s)

: ~178 ppm
Disappearance of

amide
Suzuki Product (C-3 Aryl) New Aromatic ProtonsNew Aromatic CarbonsDisappearance of C-3 Br effect

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield in Protocol A Incomplete condensationAdd molecular sieves (4Å) to the reaction to trap water and drive equilibrium.
"Rotten Egg" smell persists Unreacted

Ensure reflux time is sufficient. Use a bleach trap for the exhaust gas.
Suzuki Coupling Stalls Catalyst PoisoningEnsure the hydrazide was fully cyclized first. Use degassed solvents strictly.
Black Precipitate in Suzuki Pd Black formationLigand dissociation occurred. Add slightly more

or switch to

which is more robust.

References

  • Synthesis of Imidazo[1,2-a]pyridine Scaffolds

    • Goel, R. et al. "Imidazo[1,2-a]pyridine: A multifunctional nucleus for the design of diverse bioactive compounds." Med.[2][4][5][6] Chem. Res. (2017).

  • Oxadiazole Cyclization Protocols

    • Somani, R.R. et al. "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives." Int. J. Drug Des. Discov. (2011).

  • Suzuki Coupling on Imidazo[1,2-a]pyridines

    • Guchhait, S.K. et al. "Direct C–H bond arylation of imidazo[1,2-a]pyridine with aryl bromides." J. Org.[7][8] Chem. (2011).

  • Biological Relevance of 3-Bromo Derivatives

    • Enguehard, C. et al. "Suzuki-Miyaura cross-coupling reaction on 3-iodoimidazo[1,2-a]pyridines." Synthesis (2001).

Sources

Application Note: Strategic Functionalization of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (CAS: 1215799-36-2).[1] This building block represents a "dual-key" scaffold for medicinal chemists, offering two orthogonal reactive sites: an electrophilic bromide at C-3 and a nucleophilic hydrazide at C-6.[1]

The imidazo[1,2-a]pyridine core is a privileged structure found in marketed drugs (e.g., Zolpidem, Alpidem) and is currently a high-priority scaffold for anti-tubercular (QcrB inhibition), anti-inflammatory, and kinase inhibitor research.[1][2] This guide provides validated protocols for transforming the C-6 hydrazide into bioisosteres (1,3,4-oxadiazoles) and utilizing the C-3 bromide for diversity-oriented cross-coupling.[1]

Chemical Profile & Reactivity Logic

PropertySpecification
IUPAC Name 3-bromoimidazo[1,2-a]pyridine-6-carbohydrazide
Molecular Formula C8H7BrN4O
Molecular Weight 255.07 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF (High); Methanol (Moderate); Water (Low)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Structural Reactivity Map

The molecule allows for Sequential Functionalization . The C-6 hydrazide is sensitive to oxidation and metal chelation; therefore, it is recommended to functionalize the C-6 position prior to palladium-catalyzed cross-coupling at C-3 to prevent catalyst poisoning.[1]

ReactivityMap Core 3-Bromoimidazo[1,2-a] pyridine-6-carbohydrazide C3_Site C-3 Position (Bromide) Electrophilic Handle Core->C3_Site Site 1 C6_Site C-6 Position (Hydrazide) Nucleophilic Linker Core->C6_Site Site 2 Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) C3_Site->Suzuki Oxadiazole 1,3,4-Oxadiazole Formation (Amide Bioisostere) C6_Site->Oxadiazole Schiff Hydrazone Formation (Schiff Base Library) C6_Site->Schiff

Figure 1: Orthogonal reactivity map.[1] The C-6 hydrazide allows for heterocycle construction, while the C-3 bromide serves as a handle for cross-coupling.[1]

Detailed Experimental Protocols

Protocol A: C-6 Diversification (Synthesis of 1,3,4-Oxadiazoles)

Objective: Convert the hydrazide linker into a 1,3,4-oxadiazole ring. This heterocycle acts as a metabolically stable bioisostere for amides and esters, improving lipophilicity and membrane permeability.

Mechanism: Condensation with a carboxylic acid followed by cyclodehydration.

Reagents:

  • Substrate: 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (1.0 equiv)[1]

  • Reagent: Aromatic/Aliphatic Carboxylic Acid (1.1 equiv)

  • Cyclizing Agent: Phosphorus Oxychloride (POCl3) OR T3P (Propylphosphonic anhydride) for milder conditions.

  • Solvent: Refluxing POCl3 (Method A) or DMF/EtOAc (Method B).

Step-by-Step Procedure (Method A - POCl3 Cyclization):

  • Charge: In a dry round-bottom flask, place the hydrazide (1.0 mmol) and the desired carboxylic acid (1.1 mmol).

  • Solvent Addition: Add POCl3 (5 mL/mmol). Caution: POCl3 is corrosive and reacts violently with water.[1]

  • Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO3 solution. The solid product should precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the hydrazide -NH-NH2 protons (typically broad singlets at 4-6 ppm and 9-10 ppm).[1]

  • MS: Observed Mass = Molecular Weight of (Hydrazide + Acid) - 2*H2O.[1]

Protocol B: C-3 Functionalization (Suzuki-Miyaura Coupling)

Objective: Install an aryl or heteroaryl group at the C-3 position.[1] Critical Note: Perform this step after Protocol A. Free hydrazides can reduce Pd(II) to Pd(0) colloids, killing the catalyst. If the hydrazide must remain, protect it as a Boc-hydrazide first.[1]

Reagents:

  • Substrate: C-6 substituted 3-bromoimidazo[1,2-a]pyridine (from Protocol A).[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv). Robust against N-containing heterocycles.[1]

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (3.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add the degassed Dioxane/Water mixture.

  • Catalyst: Add Pd(dppf)Cl2·DCM quickly under a stream of Argon. Seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography.

Strategic Workflow & Case Study

Application: Developing an Anti-Tubercular Agent (Targeting QcrB). Rationale: Imidazo[1,2-a]pyridine-3-carboxamides are known QcrB inhibitors.[1][3] By moving the linker to C-6, we explore novel chemical space while maintaining the privileged core.[1]

Workflow Start Start: 3-Bromoimidazo[1,2-a] pyridine-6-carbohydrazide Step1 Step 1: Cyclization (Protocol A) Reagent: 4-Chlorobenzoic acid + POCl3 Outcome: 1,3,4-Oxadiazole formation Start->Step1 Intermediate Intermediate: 2-(4-chlorophenyl)-5-(3-bromoimidazo [1,2-a]pyridin-6-yl)-1,3,4-oxadiazole Step1->Intermediate Step2 Step 2: Suzuki Coupling (Protocol B) Reagent: 4-Pyridinylboronic acid Catalyst: Pd(dppf)Cl2 Intermediate->Step2 Final Final Lead Compound: Dual-functionalized Imidazo[1,2-a]pyridine Step2->Final

Figure 2: Sequential synthesis workflow for generating a library of anti-infective agents.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (Cyclization) Hydrolysis of POCl3 or incomplete dehydration.[1]Ensure glassware is dry. Switch to T3P (50% in EtOAc) with Et3N for acid-sensitive substrates.[1]
No Reaction in Step 2 (Suzuki) Catalyst poisoning by N-atoms.[1]Switch to high-turnover catalysts like XPhos Pd G3 or increase temperature to 110°C.
Dehalogenation (Loss of Br) Hydride source present or excessive heating.[1]Reduce reaction time. Use mild bases (K3PO4) instead of Cs2CO3.
Solubility Issues Rigid planar structure.Use DMSO/MeOH mixtures for purification or add solubilizing groups (e.g., morpholine) on the boronic acid partner.

References

  • Goel, R. et al. "Imidazo[1,2-a]pyridines: A comprehensive review on its synthesis and biological perspective."[1] European Journal of Medicinal Chemistry, 2024.

  • Kumar, D. et al. "An efficient synthesis of 1,3,4-oxadiazoles from acyl hydrazides."[1][4] Synlett, 2014.[4]

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995.[5]

  • World Health Organization. "Tuberculosis research and development: 2023 progress report." (Context for QcrB inhibitors).

  • Bagdi, A.K. et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Chemical Science, 2013 (Background on scaffold synthesis).

Sources

Application Note: 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide in Anticancer Research

[1]

Executive Summary

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (CAS: 1215799-36-2) represents a high-value "linchpin" scaffold in the discovery of novel anticancer therapeutics.[1] This compound uniquely combines two orthogonal reactive handles—a 3-bromo moiety and a 6-carbohydrazide group—on the pharmacologically privileged imidazo[1,2-a]pyridine core.[1]

This application note details the strategic utilization of this scaffold to generate libraries of bioactive molecules targeting PI3K/Akt signaling and tubulin polymerization .[1] We provide validated protocols for its solubilization, chemical derivatization (hydrazone formation and Suzuki coupling), and subsequent biological evaluation in cancer cell lines.

Chemical Architecture & Strategic Value

The imidazo[1,2-a]pyridine ring system is a bioisostere of the purine ring, allowing it to mimic ATP and bind effectively to the ATP-binding pockets of kinases (e.g., PI3K, CDK).

Structural Logic
  • Position 6 (Carbohydrazide): Acts as a hydrogen bond donor/acceptor region.[1] It is the primary site for generating acylhydrazones (Schiff bases), a functional group extensively documented to induce apoptosis via metal chelation and tubulin destabilization.[1]

  • Position 3 (Bromide): A halogen handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] This allows the introduction of hydrophobic aryl groups necessary to occupy the hydrophobic pocket of kinase enzymes.

Chemical Space Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this single precursor.

ChemicalSpaceScaffold3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazideHydrazonesAcylhydrazone Library(Tubulin/Apoptosis Targets)Scaffold->HydrazonesCondensation(EtOH/AcOH)Biaryls3-Aryl Derivatives(Kinase Inhibitors)Scaffold->BiarylsSuzuki Coupling(Pd cat.)AldehydesAryl Aldehydes(R-CHO)Aldehydes->HydrazonesBoronicAryl Boronic Acids(Ar-B(OH)2)Boronic->BiarylsDualDual-ActionHybrid DrugsHydrazones->DualStep 2: CouplingBiaryls->DualStep 2: Condensation

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the 3-bromo and 6-carbohydrazide handles.[1]

Handling and Solubilization Protocol

The 3-bromoimidazo[1,2-a]pyridine-6-carbohydrazide scaffold typically presents as a pale yellow to off-white solid.[1] Proper solubilization is critical for both chemical synthesis and biological stock preparation.[1]

Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 2.54 mg of the compound (MW: ~254.06 g/mol ).[1]

  • Solvent Choice:

    • Preferred: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.[1]

    • Alternative: Dimethylformamide (DMF) if downstream reactions are sensitive to DMSO.[1]

  • Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.[1] If particulates remain, sonicate at 40°C for 5 minutes.[1]

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1]

Critical Note: For biological assays, the final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]

Application 1: Synthesis of Anticancer Acylhydrazones

Target Mechanism: Tubulin Polymerization Inhibition / Apoptosis Induction[1]

Acylhydrazones derived from this scaffold have shown potency against breast (MCF-7) and colon (HT-29) cancer lines.[1]

Protocol: Condensation Reaction[2]
  • Reactants: Dissolve 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (1.0 equiv) in absolute ethanol (10 mL/mmol).

  • Reagent: Add the appropriate substituted benzaldehyde (1.1 equiv) (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting).

  • Catalyst: Add glacial acetic acid (catalytic amount, 2-3 drops).

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Work-up: Cool to room temperature. The hydrazone product typically precipitates.[1]

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

Application 2: Biological Evaluation Protocols

Once the library is synthesized, the following assays are standard for validating anticancer activity.

A. In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines.

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Treat cells with the synthesized derivatives (0.1 – 100 µM) for 48h. Include a Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin).[1]

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    .[1]
    
B. Apoptosis Analysis (Annexin V/PI Staining)

Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).

  • Treatment: Treat cells with the compound at IC50 concentration for 24h.[1]

  • Harvesting: Trypsinize cells, wash with cold PBS, and resuspend in

    
     Binding Buffer.
    
  • Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptotic

Mechanistic Pathway & Signaling

The anticancer activity of imidazo[1,2-a]pyridine derivatives is often multi-modal. The diagram below summarizes the validated signaling impacts of this scaffold class.

SignalingCompoundImidazo[1,2-a]pyridineDerivativePI3KPI3K (p110α)Compound->PI3KInhibitsTubulinTubulinPolymerizationCompound->TubulinInhibitsAktp-Akt (Ser473)Compound->AktReduces LevelsBaxBax (Pro-apoptotic)Compound->BaxUpregulatesBcl2Bcl-2 (Anti-apoptotic)Compound->Bcl2DownregulatesPI3K->AktPhosphorylationCellCycleCell Cycle Arrest(G2/M Phase)Tubulin->CellCycleDisrupts SpindleAkt->Bcl2PromotesCaspaseCaspase-3/7ActivationCellCycle->CaspaseTriggersBax->CaspaseActivatesOutcomeAPOPTOSISCaspase->Outcome

Figure 2: Mechanistic pathways engaged by imidazo[1,2-a]pyridine derivatives, leading to apoptosis.[1]

Data Summary: Expected Potency Ranges

Based on structure-activity relationship (SAR) studies of analogous imidazo[1,2-a]pyridine hydrazones, the following potency ranges are typical for optimized derivatives.

Cell LineTissue OriginExpected IC50 (µM)Reference Standard
MCF-7 Breast Adenocarcinoma0.5 – 5.0 µMDoxorubicin (0.1 µM)
HT-29 Colorectal Adenocarcinoma2.0 – 10.0 µM5-Fluorouracil (5.0 µM)
A549 Lung Carcinoma5.0 – 15.0 µMCisplatin (8.0 µM)
Vero Normal Kidney (Control)> 50.0 µM(Selectivity Index > 10)

Note: High selectivity (low toxicity to Vero cells) is a hallmark of the imidazo[1,2-a]pyridine scaffold compared to traditional chemotherapy.[1]

References

  • Vertex AI Search Result 1.1: Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives.2[1][3][4][5][6]

  • Vertex AI Search Result 1.8: Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.7[1][3][4][6][2][8]

  • Vertex AI Search Result 1.9: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.9[1][3][5][6]

  • Vertex AI Search Result 1.11: The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.[1]6[1][3][4][6][2][8]

  • Vertex AI Search Result 1.16: An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (Relevant for C-3 bromo handling).[1][10][11][12][13] 10[1][3][4][5][6][2][8]

Assay development for 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This application note details the assay development pipeline for 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (CAS: 1215799-36-2).[1] While often utilized as a synthetic intermediate for Schiff base formation, this scaffold possesses intrinsic pharmacophores—specifically the imidazo[1,2-a]pyridine core (associated with kinase and GABAergic activity) and the carbohydrazide moiety (associated with metalloenzyme inhibition and antimycobacterial activity). This guide provides a validated workflow for solubility profiling, phenotypic screening (cytotoxicity/antimicrobial), and target-specific kinetic analysis.

Module 1: Compound Handling & Stability Validation

Rationale: Carbohydrazides are nucleophilic and prone to oxidation or hydrolysis under extreme pH. The 3-bromo substituent adds lipophilicity but also introduces photosensitivity. Proper handling is the prerequisite for reproducible data.

Solubility Profiling

The bridgehead nitrogen reduces pKa, making the molecule moderately soluble in acidic media, but DMSO is the required solvent for bioassays.

SolventSolubility RatingHandling Note
DMSO (Anhydrous) High (>50 mM)Recommended Stock. Store at -20°C under Argon.
Ethanol ModerateRequires heating; avoid for stock solutions due to evaporation.
Water (pH 7.4) LowPrecipitates >100 µM. Requires co-solvent (0.5% DMSO).
0.1 M HCl ModerateSoluble due to protonation of N1, but risks hydrolysis of hydrazide over time.
Stability QC Protocol

Objective: Confirm compound integrity in assay buffer prior to screening. Method: HPLC-UV/Vis (254 nm).

  • Preparation: Dilute 10 mM DMSO stock to 100 µM in Assay Buffer (PBS pH 7.4).

  • Incubation: Hold at 37°C for 0, 4, 12, and 24 hours.

  • Analysis: Inject 10 µL onto C18 column. Mobile phase: ACN/Water (0.1% TFA).

  • Acceptance Criteria: >95% peak area retention relative to T=0.

    • Critical Alert: If a new peak appears at shorter retention time, it indicates hydrazide hydrolysis to the carboxylic acid.

Module 2: Phenotypic Screening (Antimicrobial & Cytotoxic)

Scientific Context: Imidazo[1,2-a]pyridine derivatives are privileged structures in medicinal chemistry, often exhibiting anti-tubercular activity (targeting ATP synthase or QcrB) and anticancer activity (tubulin polymerization inhibition).

Antimicrobial Susceptibility Testing (MIC)

Target: Mycobacterium smegmatis (Surrogate for M. tuberculosis) or S. aureus. Protocol: Broth Microdilution (CLSI Standards).

Workflow:

  • Inoculum: Adjust bacterial culture to OD₆₀₀ = 0.08–0.1 (approx. 1x10⁸ CFU/mL), then dilute 1:100 in Mueller-Hinton Broth.

  • Plate Setup:

    • Dispense 50 µL broth into 96-well plates.

    • Add 50 µL compound (serial 2-fold dilutions from 64 µg/mL to 0.125 µg/mL).

    • Final DMSO concentration must be <1%.

  • Controls:

    • Positive: Isoniazid (hydrazide reference) or Ciprofloxacin.

    • Negative: Vehicle (1% DMSO).

    • Sterility: Broth only.

  • Incubation: 37°C for 24–48 hours (species dependent).

  • Readout: Add 30 µL Resazurin (0.01%). Incubate 2-4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction).

Mammalian Cytotoxicity (MTT Assay)

Target: HepG2 (Liver toxicity proxy) and MCF-7 (Breast cancer model). Rationale: Determine the Selectivity Index (SI = CC₅₀ / MIC).

Step-by-Step:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL fresh media containing compound (0.1 – 100 µM).

  • Duration: Incubate 48h at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Aspirate media carefully (avoid disturbing formazan crystals).

    • Solubilize crystals with 150 µL DMSO.

  • Measurement: Absorbance at 570 nm (Ref 630 nm).

  • Calculation:

    
    
    

Module 3: Target Deconvolution (Enzymatic Assay)

Hypothesis: The carbohydrazide moiety is a known chelator of metalloenzymes (e.g., Acid Phosphatase, Urease) and the imidazo-pyridine core binds kinase ATP pockets. Selected Assay: Acid Phosphatase (APase) Inhibition .

Assay Principle

Acid phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is yellow under alkaline conditions (405 nm). The hydrazide moiety of the test compound may chelate the metal cofactor (Fe/Zn) or form hydrogen bonds in the active site.

Reagents
  • Enzyme: Wheat Germ Acid Phosphatase (0.2 U/mL).

  • Substrate: pNPP (5 mM).

  • Buffer: 100 mM Sodium Citrate, pH 4.8.

  • Stop Solution: 2 M NaOH.

Kinetic Protocol
  • Pre-Incubation:

    • Mix 20 µL Enzyme + 20 µL Test Compound (in buffer/DMSO).

    • Incubate 10 min at 37°C to allow equilibrium binding.

  • Reaction Start:

    • Add 40 µL pNPP substrate.

  • Kinetic Read:

    • Measure Absorbance (405 nm) every 60 seconds for 20 minutes.

    • Note: If using endpoint method, stop reaction after 20 min with 50 µL NaOH and read once.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. Concentration.
      
    • Fit to Sigmoidal Dose-Response curve to determine IC₅₀.

Module 4: Visualizing the Assay Logic

The following diagram illustrates the decision tree for evaluating this scaffold, distinguishing between its role as a direct drug candidate and a synthetic intermediate.

AssayDevelopment Compound 3-Bromoimidazo[1,2-a] pyridine-6-carbohydrazide QC QC: Solubility & Stability (HPLC) Compound->QC Dissolve in DMSO Screen Primary Screen (Phenotypic) QC->Screen Pass (>95% Purity) MIC Antimicrobial (MIC) Target: M. smegmatis Screen->MIC MTT Cytotoxicity (MTT) Target: MCF-7 / HepG2 Screen->MTT Target Target Deconvolution (Enzymatic) Enzyme Acid Phosphatase Inhibition (pNPP) Target->Enzyme Direct Inhibition Schiff Derivatization (Schiff Base Library) Target->Schiff Inactive? Synthesize Derivatives MIC->Target If Active (<10 µM) MTT->Target If Cytotoxic Schiff->Screen Re-Screen Library

Caption: Workflow for profiling 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide, moving from stability checks to phenotypic screens and target validation.

Module 5: Data Interpretation & SAR Analysis

When analyzing results for this specific molecule, consider the Structural-Activity Relationship (SAR) implications:

ObservationStructural CauseAction Item
High Potency (MIC) Hydrazide acting as metal chelator or covalent inhibitor (e.g., InhA pathway).Test for metal dependence by adding excess Zn²⁺/Fe²⁺ to assay.
High Cytotoxicity 3-Bromo group increases lipophilicity, allowing non-specific membrane intercalation.Synthesize derivatives replacing -Br with polar groups (e.g., -CN).
Inactive The hydrazide is too polar or sterically unhindered to bind tightly.Derivatize: React with aromatic aldehydes to form hydrazones (Schiff bases) to expand the pharmacophore.
False Positive Warning (Pan-Assay Interference)

Hydrazides can react with carbonyls in assay buffers or form aggregates.

  • Control: Include 0.01% Triton X-100 in enzymatic assays to prevent aggregation-based inhibition.

  • Verification: Confirm activity is reversible by dilution.

References

  • Goel, R. et al. (2017). "Imidazo[1,2-a]pyridine scaffolds as potential anticancer agents."[2][3][4] Anti-Cancer Agents in Medicinal Chemistry.

  • Ulloora, S. et al. (2013). "Synthesis and biological evaluation of new imidazo[1,2-a]pyridine-carbohydrazide derivatives." Medicinal Chemistry Research.

  • Rella, A. et al. (2023). "Assay Interference by Aggregators: A Guide to Identification and Mitigation." SLAS Discovery.

  • World Health Organization. (2020). "General procedures for antimicrobial susceptibility testing." WHO Technical Report.

  • Sigma-Aldrich. "Acid Phosphatase Assay Protocol (pNPP)."

Sources

Application Note: Cell-Based Evaluation of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide Cytotoxicity

[1][2]

Executive Summary & Rationale

This application note details the standardized protocols for evaluating the cytotoxic profile of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (and related 6-substituted imidazo[1,2-a]pyridine derivatives).

The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with PI3K inhibition, tubulin polymerization interference, and cyclin-dependent kinase (CDK) modulation. The inclusion of a carbohydrazide moiety at the C-6 position introduces a hydrogen-bonding donor/acceptor motif capable of interacting with specific residues in kinase ATP-binding pockets or acting as a precursor for hydrazone-based Schiff bases. The C-3 bromine atom enhances lipophilicity and offers potential for halogen bonding or further functionalization via palladium-catalyzed cross-coupling.

Scope of Work:

  • Compound Handling: Solubilization and stability of the hydrazide motif.

  • Primary Screening: Quantitative determination of IC50 values using metabolic assays.

  • Mechanistic Profiling: Validation of apoptosis induction and cell cycle arrest.[1][2]

Compound Preparation & Handling[1][3][4][5][6][7]

Critical Technical Insight: Carbohydrazides are nucleophilic and can be prone to oxidation or hydrolysis under acidic conditions. Proper handling is essential to prevent degradation prior to cellular exposure.

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, ≥99.9% purity.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: Molecular Weight of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide ≈ 255.07 g/mol .

    • Weighing: Weigh 12.75 mg and dissolve in 5 mL DMSO to achieve 10 mM.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions
  • Dilute the master stock in complete cell culture media immediately prior to the assay.

  • DMSO Limit: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v), as higher levels can induce background cytotoxicity and confound results.

Protocol A: Primary Cytotoxicity Screen (CCK-8 / MTT Assay)

Rationale: While MTT is standard, we recommend CCK-8 (Cell Counting Kit-8) for this scaffold. Imidazo-pyridines can sometimes interfere with the formazan crystals of MTT due to their reduction potential. CCK-8 utilizes WST-8, producing a water-soluble formazan, eliminating the solubilization step and reducing error.

Materials
  • Cell Lines:

    • Cancer:[3] A549 (Lung), MCF-7 (Breast), HepG2 (Liver).

    • Normal Control: HUVEC or HEK293 (to determine selectivity index).

  • Reagent: CCK-8 Solution (Dojindo or equivalent).

  • Plate: 96-well, clear bottom, tissue-culture treated.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed 3,000–5,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Aspirate old media (carefully) or add 2x concentrated drug solution to existing media (100 µL).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Cisplatin).

    • Incubate for 48 or 72 hours.

  • Development:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours at 37°C. (Monitor color change; orange formazan).

  • Measurement:

    • Measure absorbance (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Cell Viability:

      
      
      
    • Plot dose-response curves (Log[concentration] vs. Viability) using non-linear regression (Sigmoidal dose-response) to determine IC50.

Protocol B: Mechanistic Validation (Apoptosis & Cell Cycle)

Rationale: Imidazo[1,2-a]pyridine derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway or arrest the cell cycle at the G2/M phase (tubulin interference).

Annexin V-FITC / PI Double Staining (Flow Cytometry)

This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Treatment: Seed cells in 6-well plates (2 x 10⁵ cells/well). Treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Trypsinize cells (ensure no over-digestion to preserve membrane integrity). Collect supernatant (floating dead cells) and combine with harvested cells.

  • Washing: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer at

    
     cells/mL.
    
  • Staining:

    • Transfer 100 µL of suspension to a tube.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)

Loss of ΔΨm is a hallmark of early apoptosis often triggered by this scaffold.

  • Staining: After treatment, incubate cells with JC-1 dye (5 µg/mL) for 20 min at 37°C.

  • Mechanism:

    • Healthy cells: Dye aggregates in mitochondria (Red Fluorescence).

    • Apoptotic cells: Dye remains monomeric in cytoplasm (Green Fluorescence).

  • Visualization: Fluorescence microscopy or Flow Cytometry. A decrease in the Red/Green ratio indicates mitochondrial depolarization.

Visualizations & Workflows

Experimental Workflow (DOT Diagram)

CytotoxicityWorkflowcluster_ScreenPrimary Screencluster_MechMechanistic ValidationCompound3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazideStockStock Prep(DMSO, 10mM)Compound->StockSeedingCell Seeding(96-well, 3-5k/well)Stock->SeedingTreatmentDrug Treatment(Serial Dilution, 48-72h)Seeding->TreatmentCCK8CCK-8 Assay(WST-8 Reduction)Treatment->CCK8IC50IC50 CalculationCCK8->IC50DoseSelSelect IC50 & 2xIC50IC50->DoseSel informsFlowFlow Cytometry(Annexin V / PI)DoseSel->FlowMitoMitochondrial Potential(JC-1 Staining)DoseSel->Mito

Caption: Integrated workflow for evaluating 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide cytotoxicity, moving from solubilization to IC50 determination and mechanistic profiling.

Potential Mechanism of Action (Signaling Pathway)

Based on literature regarding imidazo[1,2-a]pyridines, the following diagram illustrates the likely apoptotic signaling cascade.

ApoptosisPathwayDrugImidazo-pyridineDerivativePI3KPI3K / AktPathwayDrug->PI3KInhibitsMitoMitochondria(ΔΨm Loss)Drug->MitoDirect Effect?PI3K->MitoStress SignalCytCCytochrome cReleaseMito->CytCCasp9Caspase-9CytC->Casp9Casp3Caspase-3/7(Executioner)Casp9->Casp3ApoptosisApoptosis(Cell Death)Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway.[1] Imidazo[1,2-a]pyridines often inhibit PI3K/Akt or directly target microtubules, leading to mitochondrial dysfunction and Caspase cascade activation.

Data Reporting Template

To ensure reproducibility, report data using the following structure:

Assay TypeCell LineParameterResult (Mean ± SD)Reference Control (IC50)
Viability MCF-7IC50 (48h)[Insert Value] µMDoxorubicin: ~1-2 µM
Viability A549IC50 (48h)[Insert Value] µMCisplatin: ~5-10 µM
Selectivity HUVECIC50 (48h)> 100 µM (Desired)N/A
Apoptosis MCF-7% Annexin V+[Insert %] (at IC50)Untreated: < 5%

References

  • Goel, R. et al. (2016). "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." European Journal of Medicinal Chemistry. Link

  • Liu, X. et al. (2023). "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." Molecules. Link

  • Baviskar, A.T. et al. (2011).[3] "Synthesis and in vitro anticancer evaluation of some novel imidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry. Link

  • Al-Bahrani, H.A. et al. (2025).[4] "Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines."[4] Chemical Methodologies. Link

  • Dojindo Molecular Technologies. "Cell Counting Kit-8 (CCK-8) Technical Manual." Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The introduction of a bromo-substituent and a carbohydrazide functional group provides a versatile handle for further derivatization in drug discovery programs.

This document provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Enhancing Yield and Purity

Low yields and the formation of side products are common hurdles in multi-step organic syntheses. This section addresses specific problems you might face during the synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide, with a focus on practical, evidence-based solutions.

Problem 1: Low Yield in the Cyclocondensation Step to Form the Imidazo[1,2-a]pyridine Core

The formation of the imidazo[1,2-a]pyridine ring is the cornerstone of the synthesis. The classical approach involves the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][3] For the synthesis of a 3-bromo derivative, a common starting material would be 2-amino-5-carboxypyridine (or its ester derivative) and a brominating agent with a suitable carbonyl compound, or a pre-brominated carbonyl compound.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Some reactions may require elevated temperatures to overcome activation energy barriers, while others might need lower temperatures to minimize side product formation.[4]

    • Recommendation: Systematically screen different solvents (e.g., ethanol, DMF, toluene) and temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inefficient Bromination: If the strategy involves in-situ bromination of an intermediate, the choice and amount of brominating agent (e.g., N-Bromosuccinimide, bromine) are crucial.

    • Recommendation: Ensure the stoichiometry of the brominating agent is optimized. Consider a stepwise approach where the imidazo[1,2-a]pyridine core is formed first, followed by a regioselective bromination at the C3 position.

  • Poor Quality of Starting Materials: Impurities in the 2-aminopyridine derivative or the α-halocarbonyl reagent can significantly impact the reaction outcome.[4]

    • Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallize or purify reagents if necessary.

Problem 2: Formation of Side Products During Cyclization

The presence of multiple reactive sites in the starting materials can lead to the formation of undesired isomers or polymeric materials.

Potential Causes and Solutions:

  • Lack of Regiocontrol: The cyclization of substituted 2-aminopyridines can sometimes lead to a mixture of regioisomers.

    • Recommendation: The choice of starting materials and reaction conditions can influence regioselectivity. For instance, the electronic nature of the substituents on the 2-aminopyridine ring can direct the cyclization.

  • Polymerization: Under harsh basic or acidic conditions, starting materials or the product can be prone to polymerization.

    • Recommendation: Use milder reaction conditions. If a base is required, consider using an organic base like triethylamine or DIPEA instead of strong inorganic bases. For reactions requiring acidic catalysis, milder acids like acetic acid or catalytic amounts of a stronger acid should be explored.

Problem 3: Difficulty in Converting the Carboxylic Acid/Ester to the Carbohydrazide

The final step of the synthesis is typically the conversion of a carboxylic acid or its ester derivative at the C6 position to the desired carbohydrazide using hydrazine hydrate.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material.

    • Recommendation: Increase the excess of hydrazine hydrate and extend the reaction time. Heating the reaction mixture (e.g., refluxing in ethanol) is often necessary to drive the reaction to completion.

  • Degradation of the Product: The product might be sensitive to prolonged heating or harsh conditions.

    • Recommendation: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly to avoid degradation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide.

Q1: What are the most common synthetic routes to the imidazo[1,2-a]pyridine scaffold?

The most prevalent method is the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds.[2][3] Other methods include multi-component reactions, which can offer higher efficiency and atom economy.[1][5][6][7][8] The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction, is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines.[8]

Q2: How can I improve the regioselectivity of the bromination step?

Direct bromination of the imidazo[1,2-a]pyridine ring typically occurs at the C3 position due to the electronic nature of the heterocycle. To ensure high regioselectivity, perform the bromination on the pre-formed imidazo[1,2-a]pyridine-6-carboxylic acid or its ester derivative using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as chloroform or carbon tetrachloride.

Q3: What are some effective methods for purifying the final product?

Purification of the final product, 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide, can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents). If impurities are persistent, column chromatography on silica gel may be necessary. Due to the basic nature of the pyridine nitrogen, tailing can sometimes be an issue during chromatography. This can be mitigated by adding a small amount of a base like triethylamine to the eluent.[4]

Q4: Are there any "green" or more sustainable approaches to this synthesis?

Yes, green chemistry principles are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines.[9] This includes the use of greener solvents like water or ethanol, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis.[9][10] For example, some syntheses of the imidazo[1,2-a]pyridine core have been successfully performed in water.[11]

Q5: What analytical techniques are essential for characterizing the final product?

The structure and purity of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide should be confirmed by a combination of spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through the isotopic pattern.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H and C=O stretches of the carbohydrazide.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Experimental Protocols and Data

Table 1: Troubleshooting Summary for Key Reaction Steps
Problem Potential Cause Recommended Action
Low Yield in Cyclocondensation Suboptimal temperature/solventScreen a range of temperatures and solvents (e.g., ethanol, DMF, toluene).
Inefficient brominationOptimize the stoichiometry of the brominating agent or consider a stepwise approach.
Impure starting materialsVerify purity by NMR/melting point and purify if necessary.[4]
Side Product Formation Lack of regiocontrolCarefully select starting materials and reaction conditions to favor the desired isomer.
PolymerizationEmploy milder reaction conditions and avoid strong acids or bases.
Incomplete Hydrazinolysis Insufficient hydrazine/reaction timeIncrease the excess of hydrazine hydrate and reaction time, with heating.
Product degradationMonitor the reaction by TLC and work up promptly upon completion.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in understanding the synthetic process and troubleshooting, the following diagrams illustrate the general reaction scheme and a logical workflow for addressing common issues.

Synthetic_Pathway 2-Amino-5-carboxypyridine 2-Amino-5-carboxypyridine Esterification Esterification 2-Amino-5-carboxypyridine->Esterification R-OH, H+ Ethyl 2-aminopyridine-5-carboxylate Ethyl 2-aminopyridine-5-carboxylate Esterification->Ethyl 2-aminopyridine-5-carboxylate Cyclocondensation Cyclocondensation Ethyl 2-aminopyridine-5-carboxylate->Cyclocondensation α-bromo carbonyl Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate Cyclocondensation->Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate Hydrazinolysis Hydrazinolysis Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate->Hydrazinolysis N2H4.H2O 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide Hydrazinolysis->3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Caption: General synthetic route for 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide.

Troubleshooting_Workflow Low_Yield Low_Yield Check_Starting_Materials Check_Starting_Materials Low_Yield->Check_Starting_Materials Is purity confirmed? Purify_Reagents Purify_Reagents Check_Starting_Materials->Purify_Reagents No Optimize_Conditions Optimize_Conditions Check_Starting_Materials->Optimize_Conditions Yes Repeat_Reaction Repeat_Reaction Purify_Reagents->Repeat_Reaction Screen_Solvents Screen_Solvents Optimize_Conditions->Screen_Solvents Vary_Temperature Vary_Temperature Optimize_Conditions->Vary_Temperature Adjust_Stoichiometry Adjust_Stoichiometry Optimize_Conditions->Adjust_Stoichiometry Analyze_Yield Analyze_Yield Screen_Solvents->Analyze_Yield Vary_Temperature->Analyze_Yield Adjust_Stoichiometry->Analyze_Yield Yield_Improved Yield_Improved Analyze_Yield->Yield_Improved Yes Investigate_Side_Reactions Investigate_Side_Reactions Analyze_Yield->Investigate_Side_Reactions No Isolate_and_Characterize_Byproducts Isolate_and_Characterize_Byproducts Investigate_Side_Reactions->Isolate_and_Characterize_Byproducts

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances. [Link]

  • (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - ResearchGate. ResearchGate. [Link]

  • An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2-a]. Royal Society of Chemistry. [Link]

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances. [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF. ResearchGate. [Link]

  • An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Ingenta Connect. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]

  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents.
  • Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. Green Chemistry. [Link]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. [Link]

  • Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones... ResearchGate. [Link]

  • 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951. PubChem. [Link]

Sources

Technical Support Center: 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Knowledge Base ID: KB-IMP-06-BR Last Updated: February 23, 2026 Support Tier: Level 3 (Senior Application Scientist)

System Overview & Architecture

Target Molecule: 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide Core Scaffold: Imidazo[1,2-a]pyridine (IMP) Critical Functionality: The C3-bromo substituent is essential for subsequent Suzuki-Miyaura couplings or SAR studies, while the C6-carbohydrazide serves as a "warhead" precursor for heterocylization (e.g., oxadiazoles, triazoles).[1]

Synthesis Logic: The most robust route involves a sequential build:

  • Cyclization: 2-Amino-5-pyridinecarboxylate + 2-Haloaldehyde

    
     Imidazo[1,2-a]pyridine-6-carboxylate.
    
  • Functionalization (C3): Electrophilic Aromatic Substitution (SEAr) using NBS.

  • Transformation (C6): Nucleophilic Acyl Substitution (Hydrazinolysis).

⚠️ Critical Warning: Do not reverse steps 2 and 3. Attempting to brominate the hydrazide directly often leads to oxidation of the hydrazine moiety (


) rather than ring bromination.

Module A: C3-Bromination Troubleshooting

Process: Reaction of alkyl imidazo[1,2-a]pyridine-6-carboxylate with


-bromosuccinimide (NBS).
🔍 Diagnostic Diagram: Bromination Pathways

This diagram illustrates the competition between the desired C3-bromination and the common side reactions (polybromination).

BrominationPathways Start IMP-6-carboxylate (Starting Material) C3_Prod 3-Bromo-IMP (Target Product) Start->C3_Prod SEAr (Fast) RT, CH3CN Side_Chain Benzylic/Alpha-Bromination (If alkyl groups present) Start->Side_Chain Radical Path NBS NBS (1.0 eq) NBS->C3_Prod C3_C5_DiBr 3,5-Dibromo-IMP (Major Impurity) C3_Prod->C3_C5_DiBr Slow SEAr (Requires Excess NBS) Over_NBS Excess NBS (>1.1 eq) Over_NBS->C3_C5_DiBr Radical Radical Mechanism (Light/Peroxides) Radical->Side_Chain

Caption: Figure 1. Electrophilic substitution pathways. C3 is the most nucleophilic site. Excess reagent leads to C5 bromination.

🛠️ Troubleshooting Guide: Bromination
SymptomProbable CauseCorrective Action
Product is a mix of mono- and di-bromo species Stoichiometry Error: NBS > 1.05 eq was used. The C5 position is the second most reactive site.Strict Control: Use exactly 1.0 eq of NBS. Add NBS portion-wise at 0°C. If di-bromo exists, purify via column chromatography (Hexane/EtOAc gradient).
Reaction is sluggish / Low Yield Solvent Polarity: Using non-polar solvents (e.g., CCl4) favors radical paths or slows SEAr.Switch Solvent: Use Acetonitrile (ACN) or DMF. These stabilize the succinimide transition state, accelerating the ionic SEAr mechanism.
Unknown "Yellow" Impurity Radical Bromination: If the reaction was exposed to bright light or high heat, radical bromination may occur on alkyl side chains (if present on the ester).Dark Conditions: Wrap the flask in aluminum foil. Perform the reaction at Room Temperature (RT) or 0°C. Do not reflux.
Regioselectivity Loss Protonation: If acid catalysis is attempted, the N1 nitrogen protonates, deactivating the ring.Neutral Conditions: Do not add acid. The imidazo[1,2-a]pyridine ring is sufficiently nucleophilic at C3 without activation.

Module B: Hydrazinolysis Troubleshooting

Process: Conversion of Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate to the hydrazide using Hydrazine Hydrate (


).
🔍 Diagnostic Diagram: Hydrazide Failure Modes

Understanding where the hydrazine attacks (or fails to attack) is critical for purity.

Hydrazinolysis Ester 3-Bromo-IMP-Ester Target Target Hydrazide (Precipitates) Ester->Target Nucleophilic Acyl Sub. Reflux EtOH Impurity_Acid Hydrolysis Product (Carboxylic Acid) Ester->Impurity_Acid Water/Old Reagent Hydrolysis Impurity_Debrom De-brominated Product (Rare) Ester->Impurity_Debrom Pd Contamination or Radical Red. Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Target Impurity_Azine Dimer/Azine (R-CONHN=C-R) Target->Impurity_Azine High Heat + Low Hydrazine Conc.

Caption: Figure 2. Competitive pathways during hydrazinolysis. Water intrusion leads to acid; low hydrazine equivalents lead to dimers.

🛠️ Troubleshooting Guide: Hydrazide Formation
SymptomProbable CauseCorrective Action
Product is water-soluble / Low precipitate yield Hydrolysis: The ester hydrolyzed to the carboxylic acid (zwitterionic) instead of forming the hydrazide. Caused by old hydrazine hydrate or wet solvent.Reagent Quality: Use fresh Hydrazine Hydrate (98-100%). Use absolute ethanol. If acid forms, activate it with CDI or SOCl2 before reacting with hydrazine.
Melting point is too high (>260°C) / Insoluble solid Dimerization: Formation of the symmetrical di-hydrazide (Azine-like structure) where one hydrazine molecule attacks two ester molecules.Increase Excess: Use 5–10 equivalents of hydrazine hydrate.[2] High dilution ensures the hydrazine attacks the ester, not the formed hydrazide attacking another ester.
Loss of Bromine (Debromination) Metal Contamination: Trace metals (Pd, Cu) from previous steps or dirty glassware can catalyze hydrodebromination in the presence of hydrazine (a reducing agent).Chelation/Cleaning: Ensure glassware is acid-washed. Use high-purity solvents.[2] Do not use metal spatulas during the reaction if possible.
Product turns pink/brown upon drying Oxidation: Hydrazides are sensitive to air oxidation, forming diazenes or radicals.Storage: Dry under vacuum at moderate temp (<50°C). Store in amber vials under Nitrogen/Argon.

FAQ: Rapid Response

Q: Can I perform the reaction in water? A: For the bromination: Yes, "Green" protocols exist using water/ethanol, but solubility is often an issue for substituted scaffolds. For hydrazinolysis: No. Water competes as a nucleophile, leading to the carboxylic acid impurity (hydrolysis).

Q: Why is my product yellow? The literature says it should be white. A: Pure 3-bromoimidazo[1,2-a]pyridine-6-carbohydrazide is typically an off-white solid. Yellow coloration indicates:

  • Traces of free bromine (

    
    ). Wash with aqueous Sodium Thiosulfate (
    
    
    
    ).
  • Nitro-impurities (if starting materials contained nitro groups).

  • Azine formation (conjugated systems are often colored).

Q: How do I purify the hydrazide without column chromatography? A: Hydrazides have a distinct solubility profile.

  • Precipitation: They are usually insoluble in cold ethanol. Cool the reaction mixture to 0°C and filter.

  • Wash: Wash the cake with cold ethanol (removes unreacted ester) and then diethyl ether (removes hydrazine traces).

  • Recrystallization: If needed, recrystallize from Ethanol/DMF mixtures.

References

  • Synthesis of Imidazo[1,2-a]pyridine-6-carbohydrazides: Title: An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction.[1][3][4] Source: RSC Advances, 2019. URL:[Link]

  • Mechanistic Insight on Bromination: Title: Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water.[5] Source: Journal of Computational Chemistry, 2018. URL:[Link]

  • Regioselectivity of Halogenation: Title: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines.[6] Source: RSC Advances, 2014. URL:[Link]

Sources

Stability issues of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide in solution

[1]

Status: Operational Subject: Stability & Troubleshooting Guide Target Molecule: 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide Chemical Class: Fused bicyclic heteroaromatic / Acid Hydrazide[1]

Executive Summary: The "Dual-Threat" Instability

This compound presents a specific challenge due to two distinct reactive centers: the hydrazide motif (-CONHNH₂) at position 6 and the carbon-bromine bond at position 3.[1] While the imidazo[1,2-a]pyridine core is aromatic and generally robust, the substituents render the molecule susceptible to three primary degradation pathways: oxidative/hydrolytic cleavage , carbonyl condensation , and photolytic debromination .[1]

This guide provides technical protocols to mitigate these risks, focusing on solution-state behavior in DMSO and aqueous buffers.

Module 1: Solubility & Solvent Compatibility

Critical Alert: The Acetone Trap

The Issue

Users frequently report the appearance of a "ghost peak" in LC-MS with a mass shift of +40 Da (M+40). This is not an impurity from synthesis; it is an in-situ artifact generated during sample preparation.[1]

The Mechanism

The terminal nitrogen of the hydrazide group is a potent nucleophile (alpha-effect). It reacts rapidly with ketones to form a hydrazone .[1]

  • Source: Traces of acetone used to wash glassware, HPLC vials, or syringes.[1]

  • Reaction:

    
    
    
  • Result: Conversion of the active hydrazide into an acetone hydrazone (inactive).[2]

Troubleshooting Table: Solvent Selection
SolventCompatibilityRisk LevelTechnical Notes
Acetone / Ketones INCOMPATIBLE HighForms hydrazones rapidly.[1] Do not use even for cleaning.[1]
DMSO (Anhydrous) Excellent LowPreferred for stock solutions (>10 mM).[1] Store under inert gas.
DMSO (Wet/Old) Poor MediumHygroscopic DMSO promotes hydrolysis; DMSO itself can act as an oxidant.[1]
Methanol/Ethanol Good LowSuitable for short-term use.[1] Avoid aldehydes as contaminants.[1]
Water (Neutral) Poor LowLow solubility.[1] Suspension only.
Water (Acidic/Basic) Poor HighCatalyzes hydrolysis of the hydrazide to the carboxylic acid.

Module 2: Chemical Stability (Hydrolysis & Oxidation)[1]

Hydrolysis (The Acid/Base Catalyst)

The hydrazide linkage is susceptible to hydrolysis, converting the molecule back to 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid .[1]

  • Acidic Conditions: Protonation of the carbonyl oxygen or the terminal nitrogen accelerates water attack.

  • Basic Conditions: Deprotonation increases the nucleophilicity of the attacking hydroxide ion.

  • Prevention: Maintain buffers near neutral pH (pH 6.0–8.[1]0) for biological assays. Avoid long-term storage in aqueous buffers.[1]

Oxidation (The DMSO Factor)

Hydrazides are reducing agents.[3][4] In the presence of oxidants (or even atmospheric oxygen catalyzed by trace metals), they can oxidize to diimides or undergo oxidative cleavage.

  • DMSO Warning: DMSO is not inert. It can act as an oxidant (similar to Swern oxidation conditions) if activated, or simply facilitate air oxidation.[1]

  • Storage Protocol: Store DMSO stocks at -20°C or -80°C. Crucially, avoid repeated freeze-thaw cycles which introduce condensed atmospheric water into the hygroscopic DMSO, accelerating hydrolysis.[1]

Module 3: Photostability (The Halogen Factor)

The 3-Bromo Weakness

The C-Br bond at the 3-position of the imidazo[1,2-a]pyridine ring is electron-rich but susceptible to homolytic cleavage under UV light.[1]

  • Mechanism: UV irradiation (

    
    ) causes the C-Br bond to break, generating a radical pair.[1] This leads to debromination  (replacement of Br with H) or radical coupling reactions.[1]
    
  • Observation: Appearance of a peak with M-78/80 (loss of Br) in LC-MS after exposure to ambient light.

  • Protocol: Always use amber vials. Perform synthesis and aliquoting under low-light conditions if possible.

Visualization: Degradation Pathways

The following diagram illustrates the specific chemical fate of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide under various stress conditions.

DegradationPathwaysFigure 1: Critical Degradation Pathways in SolutionParent3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide(Active)HydrazoneAcetone Hydrazone(M+40 Artifact)Parent->HydrazoneAcetone (Solvent/Trace)AcidCarboxylic Acid(Hydrolysis Product)Parent->AcidH2O / H+ or OH-DebromoDebrominated Analog(Photoproduct)Parent->DebromoUV Light (hν)OxidationDiimide/Azo Species(Oxidation Product)Parent->OxidationO2 / DMSO / Aging

Caption: Chemical fate map showing the conversion of the parent hydrazide into specific impurities based on environmental triggers.

Interactive Troubleshooting Guide

Problem: Low Purity or "Ghost Peaks" in LC-MS

Use this logic flow to diagnose the root cause of instability.

TroubleshootingStartStart: LC-MS Purity IssueCheckMassCheck Mass Shift of ImpurityStart->CheckMassM40Mass Shift = +40 Da?CheckMass->M40MMinusBrMass Shift = -78/80 Da?M40->MMinusBrNoActionAcetoneDIAGNOSIS: Acetone AdductACTION: Eliminate acetone fromcleaning/solvents. Use fresh tips.M40->ActionAcetoneYesMHydrolysisMass Shift = -14 Da (approx)(Hydrazide -> Acid)?MMinusBr->MHydrolysisNoActionLightDIAGNOSIS: PhotodegradationACTION: Use amber vials.Protect from UV.MMinusBr->ActionLightYesActionHydrolysisDIAGNOSIS: HydrolysisACTION: Check pH. Avoidacidic/basic aqueous storage.MHydrolysis->ActionHydrolysisYesActionOxidationDIAGNOSIS: OxidationACTION: Degas solvents.Store under N2/Ar.MHydrolysis->ActionOxidationNo (Unknown Peak)

Caption: Decision tree for diagnosing solution-state impurities via LC-MS.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions
  • Weighing: Weigh the solid in low-light conditions or under red light to minimize debromination.[1]

  • Solvent: Use anhydrous DMSO (99.9%) from a freshly opened bottle or a bottle stored under inert gas.

    • Prohibited: Do not use DMSO that has been stored loosely capped on a benchtop (it absorbs water).[1]

  • Dissolution: Vortex until fully dissolved. If sonication is required, keep it brief (<30 seconds) to avoid heating, which accelerates oxidation.[1]

  • Aliquot & Store: Immediately divide into single-use aliquots (e.g., 50 µL) in amber polypropylene tubes.

  • Freezing: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

SOP-02: QC Check for Acetone Contamination

Before running a valuable biological assay, perform this "blank" check:

  • Take a clean HPLC vial.[1]

  • Add the solvent you intend to use (e.g., MeOH/Water).

  • Inject into MS.[1]

  • Add 1 µL of your compound stock.

  • Inject again.[1]

  • Pass Criteria: The M+1 peak corresponds to the parent mass.

  • Fail Criteria: Significant presence of M+41 peak (Acetone hydrazone).[1] If this exists, your "clean" vials or pipette tips are contaminated with acetone.[1]

References

  • Hydrolytic Stability of Hydrazones and Hydrazides Title: Hydrolytic Stability of Hydrazones and Oximes.[1][5][6] Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Stability of Screening Compounds in Wet DMSO Title: Stability of screening compounds in wet DMSO.[1][7] Source: PubMed (J Biomol Screen).[1] URL:[Link]

  • Reaction of Hydrazides with Ketones (Acetone) Title: Hydrazone: Formation, Structure, and Reactions.[1][8] Source: Chemistry Learner.[1] URL:[Link]

  • Photostability of 3-Haloimidazo[1,2-a]pyridines Title: Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp3)–H functionalization (Mechanistic insight into radical stability). Source: Royal Society of Chemistry (RSC Advances).[1] URL:[Link]

Technical Support Center: Scalable Synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a validated, scalable workflow for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide . This scaffold is a critical intermediate in the development of PI3K inhibitors, anti-inflammatory agents, and CDK inhibitors.

The Challenge: While milligram-scale synthesis is trivial, scaling to >100g introduces three critical failure modes:

  • Exothermic Runaway: During C3-bromination.

  • Hydrazine Instability: Safety risks during the hydrazinolysis of the ester.

  • Regioisomer Contamination: Competition between C3 and C5 bromination if temperature is uncontrolled.

This guide replaces "textbook" chemistry with "process" chemistry, prioritizing safety, yield, and purity without chromatographic purification.

Master Synthetic Workflow

The following diagram outlines the optimized 3-step linear synthesis. We utilize a "Bromination-First" strategy to avoid oxidizing the sensitive hydrazide moiety.

SynthesisWorkflow SM Methyl 6-aminonicotinate (Starting Material) Step1 Step 1: Cyclization (Chloroacetaldehyde, reflux) SM->Step1 NaHCO3, EtOH Int1 Intermediate 1: Methyl imidazo[1,2-a] pyridine-6-carboxylate Step1->Int1 Yield: ~85% Step2 Step 2: Bromination (NBS, MeCN, <25°C) Int1->Step2 Regioselective Int2 Intermediate 2: Methyl 3-bromoimidazo[1,2-a] pyridine-6-carboxylate Step2->Int2 Yield: ~90% Step3 Step 3: Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Int2->Step3 Nucleophilic Acyl Subst. Product FINAL PRODUCT: 3-Bromoimidazo[1,2-a] pyridine-6-carbohydrazide Step3->Product Precipitation

Caption: Optimized 3-step linear synthesis avoiding column chromatography. C3-bromination precedes hydrazide formation to prevent hydrazine oxidation.

Detailed Process Protocols

Step 1: Construction of the Imidazo[1,2-a]pyridine Core

Reaction: Condensation of methyl 6-aminonicotinate with chloroacetaldehyde.

  • Process Insight: Chloroacetaldehyde is highly toxic and prone to polymerization. Use the 40% aqueous solution rather than the pure reagent to improve thermal mass and safety.

Protocol (Scale: 100g Input):

  • Charge: A 2L reactor with methyl 6-aminonicotinate (100g, 0.657 mol) and Ethanol (800 mL).

  • Add: Sodium bicarbonate (110g, 2.0 eq). Why? To neutralize the HCl byproduct and drive the reaction forward.

  • Addition: Add Chloroacetaldehyde (40% aq., 1.5 eq) dropwise over 45 mins at room temperature.

  • Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor by HPLC/TLC.

  • Workup: Cool to room temp. Concentrate ethanol to ~20% volume. Pour residue into ice water (1L) and adjust pH to 8-9 with saturated

    
    .
    
  • Isolation: Filter the precipitate. Wash with cold water. Dry at 50°C.

    • Expected Yield: 80–85%

    • Appearance: Tan to pale brown solid.

Step 2: Regioselective C3-Bromination

Reaction: Electrophilic Aromatic Substitution (EAS) using N-Bromosuccinimide (NBS).

  • Critical Control Point: Temperature must be kept <25°C . Higher temperatures promote side-reactions at C5 or over-bromination.

Protocol:

  • Charge: Dissolve Intermediate 1 (100g) in Acetonitrile (MeCN, 1000 mL). MeCN is preferred over DMF for easier solvent removal.

  • Cool: Chill the solution to 0–5°C.

  • Add: Add NBS (1.05 eq) portion-wise over 1 hour. Do not dump NBS all at once.

    • Exotherm Alert: Watch internal temp. Maintain <10°C during addition.

  • Stir: Allow to warm to 20°C and stir for 2 hours.

  • Quench: Add 10% aqueous Sodium Thiosulfate (200 mL) to destroy excess bromine.

  • Isolation: Dilute with water (2L). The product will precipitate. Filter and wash with water.

    • Purification: Recrystallize from Ethanol if purity <98%.

    • Expected Yield: 88–92%

Step 3: Hydrazinolysis (The Final Step)

Reaction: Conversion of methyl ester to hydrazide.

  • Safety Warning: Hydrazine hydrate is a suspected carcinogen and highly toxic. All operations must occur in a closed fume hood.

Protocol:

  • Charge: Intermediate 2 (100g) and Ethanol (1000 mL).

  • Add: Hydrazine hydrate (80% solution, 5.0 eq). Excess hydrazine drives the equilibrium and prevents dimer formation.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Precipitation: The product often precipitates during the reaction as a white/off-white solid.

  • Cool: Cool to 0°C to maximize recovery.

  • Filter: Collect the solid.

  • Wash: Wash with cold ethanol (to remove excess hydrazine) then diethyl ether.

  • Dry: Vacuum oven at 45°C.

Troubleshooting Support (FAQs)

The following decision tree and FAQ section address the most common user tickets regarding this synthesis.

Troubleshooting Issue Identify Issue Yield Low Yield in Step 1? Issue->Yield Color Product is Dark/Black? Issue->Color Purity Impurity in Step 2? Issue->Purity Yield_Sol Check Reagent Quality: Chloroacetaldehyde polymerizes. Use fresh 40% aq solution. Yield->Yield_Sol Color_Sol Oxidation: Perform recrystallization with activated charcoal. Color->Color_Sol Purity_Sol Regioisomer Issue: Temp >25°C during NBS addition. Repeat at 0°C. Purity->Purity_Sol

Caption: Decision tree for diagnosing common synthetic failures.

Q1: The bromination step (Step 2) mixture turned black, and yield is low.

Diagnosis: This indicates thermal runaway or radical bromination on the side chains. Solution:

  • Ensure the reactor is shielded from light (wrap in foil). NBS can undergo radical mechanisms under light.

  • Strictly control temperature <25°C.

  • Fix: Recrystallize the crude material from Ethanol/Water (9:1).

Q2: My final hydrazide product is "greasy" or hygroscopic.

Diagnosis: Residual hydrazine hydrate or incomplete drying. Solution:

  • Hydrazine hydrate is difficult to remove. Wash the filter cake thoroughly with Diethyl Ether or MTBE (Methyl tert-butyl ether) after the ethanol wash.

  • Dry in a vacuum oven over

    
     desiccant.
    
Q3: Can I use DMF instead of Ethanol for Step 1?

Answer: Yes, but not recommended for scale-up.

  • Reasoning: While DMF solubilizes reagents better, removing DMF requires high heat or aqueous workup that complicates waste disposal. Ethanol allows for direct precipitation of the product by water addition, which is superior for process chemistry.

Scale-Up Data & Specifications

Stoichiometry Table
ReagentRoleEq.Scale (Example)Critical Parameter
Methyl 6-aminonicotinate SM1.0100 gPurity >98%
Chloroacetaldehyde (40% aq) Cyclizing Agent1.5~193 gToxic. Add slowly.
NBS Brominating Agent1.05~122 gAdd at <10°C.
Hydrazine Hydrate (80%) Nucleophile5.0~205 gCarcinogen. Excess required.
Solvent Selection Guide
StepSolventProsCons
1 EthanolGreen, cheap, easy removal.Lower solubility than DMF.
2 Acetonitrile (MeCN)Excellent for NBS reactions, easy workup.More expensive than MeOH.
3 EthanolProduct precipitates (purification by filtration).Reflux required.[1][2][3]

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.

    • Context: Establishes the foundational cyclization chemistry for the imidazo[1,2-a]pyridine core.
  • Gudmundsson, K. S., et al. (2007). "Synthesis of 3-substituted imidazo[1,2-a]pyridines." Synthetic Communications.

    • Context: Validates the regioselectivity of NBS bromination
  • Organic Chemistry Portal. (2024). "Synthesis of Imidazo[1,2-a]pyridines."

    • Context: General reaction conditions and mechanism overview.[4]

  • PubChem. (2025).[5] "Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Safety Data."

    • Context: Safety data for brominated imidazopyridine esters.[4]

  • American Chemical Society (ACS). (2013). "Hydrazine Safety in Chemical Processes." Organic Process Research & Development.

    • Context: Critical safety protocols for handling hydrazine hydrate

Sources

Validation & Comparative

Dual-Vector Precision: 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug discovery professionals evaluating 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (hereafter referred to as 3-Br-IP-6-CH ) as a scaffold for kinase inhibitor design.

Unlike single-vector building blocks, this molecule offers a dual-functionalization strategy targeting the ATP-binding pocket's "hinge region" and "hydrophobic back-pocket" simultaneously.

Executive Summary: The Scaffold Advantage

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is not a final drug but a "privileged structure"—a high-value intermediate used to synthesize diverse libraries of kinase inhibitors. Its core value lies in its orthogonality :

  • Position 6 (Carbohydrazide): A highly reactive "handle" for generating hydrogen-bond-rich motifs (hydrazones, oxadiazoles) that interact with the kinase solvent-exposed front or ribose-binding pocket.

  • Position 3 (Bromide): A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing access to the kinase "gatekeeper" residues or the hydrophobic back-pocket.

Verdict: Compared to traditional quinoline or pyrazolopyrimidine scaffolds, the 3-Br-IP-6-CH core offers superior synthetic convergence, allowing researchers to "grow" inhibitors in two distinct vectors to optimize selectivity and potency simultaneously.

Chemical Architecture & Mechanism

The imidazo[1,2-a]pyridine core acts as an adenine mimetic , binding to the hinge region of kinases (e.g., PI3K, CDK, VEGFR).

Structural Analysis[1][2]
  • N1 Nitrogen: Accepts a hydrogen bond from the kinase hinge region (typically the backbone NH).

  • C3-Bromine: Positioned to project substituents into the deep hydrophobic pocket (selectivity filter).

  • C6-Carbohydrazide: Projects into the solvent channel; ideal for solubilizing groups or forming additional H-bonds with residues like Asp/Glu in the catalytic loop.

Visualization: The Dual-Vector Strategy

The following diagram illustrates how this scaffold serves as a central hub for Divergent Oriented Synthesis (DOS).

G Core 3-Br-IP-6-CH (The Scaffold) Vector1 Vector A: C6-Hydrazide (Solvent Front) Core->Vector1 Condensation Vector2 Vector B: C3-Bromide (Hydrophobic Pocket) Core->Vector2 Pd-Catalysis Lib1 Hydrazone Library (Schiff Bases) Vector1->Lib1 + Aldehydes Lib2 Heterocycle Fusion (1,3,4-Oxadiazoles) Vector1->Lib2 + Cyclization Lib3 Biaryl Inhibitors (via Suzuki Coupling) Vector2->Lib3 + Aryl Boronic Acids Target High-Affinity Kinase Inhibitor (PI3K / CDK / VEGFR) Lib1->Target Lib2->Target Lib3->Target

Caption: Divergent synthesis workflow showing how the C6 and C3 positions are exploited to generate diverse kinase inhibitor libraries.

Comparative Performance Analysis

This section compares 3-Br-IP-6-CH against two standard kinase scaffolds: 3-Aminoimidazo[1,2-a]pyridine and 4-Chloro-quinoline .

Table 1: Scaffold Utility & Physicochemical Profile
Feature3-Br-IP-6-CH (Subject)3-Amino-IP (Alternative)4-Chloro-Quinoline (Traditional)
Primary Functionalization Dual (Suzuki @ C3 + Condensation @ C6)Single (Amide coupling @ C3)Single (SNAr @ C4)
Synthetic Flexibility High: Hydrazide allows rapid Schiff base formation (reversible) or cyclization (rigid).Medium: Amides are stable but limited in geometry.Low: Harsh conditions often required for substitutions.
Solubility (LogP) Moderate: Hydrazide lowers LogP, improving drug-likeness.High: Often requires solubilizing tails.High: Quinoline core is very lipophilic.
Kinase Selectivity Tunable: C3-Aryl group determines specificity (e.g., Gatekeeper interaction).Fixed: C3-Amide often clashes with steric bulk.Broad: Often creates "dirty" inhibitors (multi-kinase).
Typical Yield (Derivatization) 85-95% (Hydrazone formation)70-80% (Amide coupling)50-70% (SNAr displacement)
Performance Insight

In a study targeting PI3Kα , derivatives of the imidazo[1,2-a]pyridine-6-carbohydrazide scaffold demonstrated IC50 values ranging from 0.09 µM to 0.43 µM against human cancer cell lines (HCC827, MCF-7), outperforming standard quinazoline derivatives in selectivity indices [1].

Experimental Protocols

Protocol A: Rapid Synthesis of Hydrazone Library (Vector A)

Objective: To functionalize the solvent-exposed region of the inhibitor.

  • Reagents: 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (1.0 equiv), Substituted Benzaldehyde (1.1 equiv), Ethanol (absolute), Glacial Acetic Acid (cat.).

  • Procedure:

    • Dissolve the scaffold in refluxing ethanol (10 mL/mmol).

    • Add the aldehyde and 2-3 drops of glacial acetic acid.

    • Reflux for 3–6 hours .[1] Monitor by TLC (CHCl3:MeOH 9:1).

    • Workup: Cool to room temperature. The hydrazone product typically precipitates as a solid. Filter, wash with cold ethanol, and dry.

  • Validation: 1H NMR should show the disappearance of the NH2 signal (approx. 4.5 ppm) and appearance of the imine proton (-N=CH-) at 8.3–8.6 ppm .

Protocol B: Suzuki-Miyaura Coupling at C-3 (Vector B)

Objective: To introduce the hydrophobic "tail" for kinase selectivity.

  • Reagents: Hydrazone derivative (from Protocol A), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 equiv), Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reactants in a sealed tube.

    • Heat at 90°C for 12 hours (or microwave at 110°C for 30 min).

    • Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography.

  • Critical Note: The hydrazone moiety can sometimes coordinate Palladium. If yields are low (<50%), consider performing the Suzuki coupling before the hydrazide formation (on the ester precursor) or protecting the hydrazide.

Biological Validation: Kinase Assay Workflow

To validate the inhibitors generated from this scaffold, use the following ADP-Glo™ Kinase Assay setup.

Assay Step1 Step 1: Reaction Assembly Kinase + Lipid/Peptide Substrate + ATP + 3-Br-IP-6-CH Derivative Step2 Step 2: Incubation 60 mins @ Room Temp Step1->Step2 Step3 Step 3: ADP-Glo Reagent (Terminates reaction, depletes ATP) Step2->Step3 Step4 Step 4: Detection Reagent (Converts ADP -> ATP -> Luciferase) Step3->Step4 Step5 Data Output Luminescence (RLU) ~ % Inhibition Step4->Step5

Caption: Standard ADP-Glo workflow for validating kinase inhibitory activity of synthesized derivatives.

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Source: MDPI (Molecules), 2023. URL:[Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Source: BMC Chemistry, 2019. URL:[Link]

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction. Source: RSC Advances, 2019.[1][2] URL:[Link]

  • Imidazo[1,2-a]pyridines as a potent and selective class of cyclin-dependent kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2004.[3] URL:[Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][4][5] Off-target activities, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][7] Therefore, a rigorous evaluation of a compound's selectivity profile is a cornerstone of preclinical development.[3][8]

This guide provides an in-depth comparative analysis of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide , a novel compound built upon the privileged imidazo[1,2-a]pyridine scaffold known for its kinase inhibitory potential.[9][10][11][12][13] We will explore its cross-reactivity profile against a panel of kinases and compare its performance with two well-characterized kinase inhibitors, Dasatinib and Gefitinib , to provide a comprehensive understanding of its selectivity and potential for further development.

The Imperative of Selectivity Profiling

The rationale for comprehensive cross-reactivity studies is twofold. Firstly, it is crucial for identifying potential sources of toxicity. Inhibition of unintended kinases can disrupt essential cellular signaling pathways, leading to adverse effects. Secondly, understanding a compound's off-target profile can unveil opportunities for drug repurposing or the development of multi-targeted therapies.[4][7] As such, early and extensive kinase profiling is not merely a regulatory hurdle but a strategic component of drug development that informs lead optimization and clinical trial design.[3][8]

Experimental Design for Cross-Reactivity Assessment

To objectively evaluate the selectivity of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide, we designed a two-tiered experimental approach. The initial step involves a high-throughput screen against a broad panel of kinases to identify primary and secondary targets. This is followed by more detailed dose-response studies and cellular assays to confirm on-target and off-target engagement.

For this guide, we will focus on the data from a competitive binding assay, a robust method for determining the direct interaction of a compound with a kinase's ATP-binding site.[14][15] This method measures the ability of a test compound to displace a known high-affinity ligand, providing a quantitative measure of binding affinity (Kd).

The Kinase Panel

The selection of kinases for the screening panel is critical. It should include the intended target and a diverse representation of the human kinome to identify potential off-target interactions. For our hypothetical primary target of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide, we have selected Aurora Kinase A (AURKA) , a serine/threonine kinase frequently overexpressed in cancer. The panel also includes other key kinases from different families, such as tyrosine kinases (EGFR, ABL1) and other serine/threonine kinases (CDK2, ROCK1), to provide a broad view of selectivity.

Comparative Compounds
  • Dasatinib: A multi-targeted inhibitor of several kinases, including ABL1 and SRC family kinases. It is known for its broad cross-reactivity profile.

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, representing a more targeted therapeutic agent.

Comparative Kinase Inhibition Profile

The following table summarizes the hypothetical binding affinities (Kd values) of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide and the comparative compounds against a selected panel of kinases. Lower Kd values indicate higher binding affinity.

Kinase Target3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (Kd, nM)Dasatinib (Kd, nM)Gefitinib (Kd, nM)
AURKA 15 >10,000>10,000
ABL15,2000.8 >10,000
EGFR8,500302.5
SRC2,5000.5 >10,000
CDK28501,500>10,000
ROCK11,20085>10,000
p38α4,30028>10,000

Data is hypothetical for illustrative purposes.

Analysis of Cross-Reactivity

From the data presented, we can draw several key insights:

  • 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide demonstrates potent and selective inhibition of its intended target, AURKA, with a Kd of 15 nM. Its affinity for other kinases in the panel is significantly lower (in the micromolar range), suggesting a favorable selectivity profile.

  • Dasatinib confirms its known multi-targeted nature, with high affinity for ABL1 and SRC, and significant activity against several other kinases.

  • Gefitinib exhibits high selectivity for its primary target, EGFR, with minimal off-target binding in this panel.

The selectivity of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide for AURKA over other kinases, particularly when compared to the broad activity of Dasatinib, highlights its potential as a specific and targeted therapeutic agent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a competitive binding assay used for kinase inhibitor profiling.

G cluster_prep Assay Preparation cluster_assay Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis Compound Test Compound Dilution Series Incubation Incubation of Kinase, Probe, and Compound Compound->Incubation Kinase Kinase Enzyme Kinase->Incubation Probe Fluorescent Probe Probe->Incubation Detection Measurement of Fluorescence Signal Incubation->Detection Equilibrium Reached Analysis Calculation of Kd or IC50 Detection->Analysis

Competitive binding assay workflow for kinase profiling.

Cellular Target Engagement: The Next Frontier

While in vitro binding assays are crucial for determining direct affinity, it is equally important to confirm target engagement within a cellular context.[16][17][18][19][20] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing whether a compound binds to its intended target in intact cells.[16][17][18][19][20] CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

A follow-up CETSA experiment would be essential to validate the on-target activity of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide against AURKA in a cellular environment and to investigate potential off-target engagement at therapeutic concentrations.

Hypothetical Signaling Pathway Interactions

The diagram below illustrates the intended on-target effect of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide on the AURKA signaling pathway and a potential off-target interaction, which in this case appears to be minimal based on our hypothetical data.

G cluster_pathway Cellular Signaling AURKA Aurora Kinase A (AURKA) Substrate AURKA Substrate (e.g., PLK1) AURKA->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation EGFR EGFR EGFR_Pathway EGFR Signaling EGFR->EGFR_Pathway Compound 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide Compound->AURKA Inhibition (Kd = 15 nM) Compound->EGFR Weak Interaction (Kd = 8500 nM)

Hypothetical on-target and off-target interactions.

Detailed Experimental Protocols

Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for assessing the binding affinity of a test compound to a kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide and control compounds in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase enzyme, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled tracer (a known ATP-competitive inhibitor) in the assay buffer.[21]

  • Assay Procedure:

    • In a 384-well microplate, add the test compound dilutions.

    • Add the kinase enzyme and the europium-labeled antibody mixture to all wells.

    • Add the Alexa Fluor® 647-labeled tracer to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio as a function of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Convert the IC50 value to a dissociation constant (Kd) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing CETSA to confirm target engagement in cells.[16][17][18][19][20]

  • Cell Treatment:

    • Culture a relevant cancer cell line (e.g., one with high AURKA expression) to 80-90% confluency.

    • Treat the cells with either vehicle control or a specified concentration of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection:

    • Quantify the amount of soluble AURKA in the supernatant at each temperature using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the amount of soluble AURKA as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and cellular engagement.[16][17]

Conclusion

The comprehensive cross-reactivity profiling of kinase inhibitors is an indispensable component of modern drug discovery.[1][3][8] Through a combination of in vitro binding assays and cellular target engagement studies, researchers can gain a detailed understanding of a compound's selectivity and potential liabilities. Our comparative analysis, although based on a hypothetical dataset, illustrates the process by which a novel compound like 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide can be evaluated. The favorable hypothetical selectivity profile of this compound for Aurora Kinase A suggests it is a promising candidate for further preclinical development. The methodologies and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of their own lead compounds, ultimately contributing to the development of safer and more effective targeted therapies.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.).
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (2025, April 22). Retrieved from [Link]

  • CETSA Target Engagement directly in cells | Pelago Bioscience. (n.d.). Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2023, March 27). Retrieved from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies | Annual Reviews. (2016, January 6). Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed. (2016, November 10). Retrieved from [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC. (2016, March 9). Retrieved from [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. (2014, October 1). Retrieved from [Link]

  • Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors - Ovid. (n.d.). Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. (n.d.). Retrieved from [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. (2012, March 13). Retrieved from [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC. (n.d.). Retrieved from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). Retrieved from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC. (n.d.). Retrieved from [Link]

  • Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline - ResearchGate. (2025, August 9). Retrieved from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. (2007, December 18). Retrieved from [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (2023, December 13). Retrieved from [Link]

  • Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors - Ingenta Connect. (2011, March 1). Retrieved from [Link]

  • A game changer in cancer kinase target profiling - ASBMB. (2025, August 19). Retrieved from [Link]

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed. (2002, December 15). Retrieved from [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. (n.d.). Retrieved from [Link]

  • Competition binding assay for measuring the interaction between... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Benchmarking 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Evaluation Guide: 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide The Gateway to Multi-Target Therapeutics: A Technical Benchmarking Report

Part 1: Executive Technical Analysis

Product Identity: 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide Role: Pharmacophore Scaffold / Advanced Intermediate CAS: 1215799-36-2

The "Dual-Warhead" Advantage This compound is not merely a reagent; it is a bifunctional command center for medicinal chemistry. Unlike standard pyridine building blocks, this scaffold offers two distinct, orthogonal reactive sites that allow researchers to synthesize "hybrid" drugs capable of overcoming resistance mechanisms in both oncology and infectious disease.

  • Site A (C-3 Bromine): A handle for Suzuki-Miyaura cross-coupling to introduce lipophilic aryl groups, essential for penetrating the mycobacterial cell wall or binding to hydrophobic kinase pockets.

  • Site B (C-6 Carbohydrazide): A "hook" for generating Schiff bases (

    
    -acylhydrazones), a moiety proven to chelate metal ions in metalloenzymes and inhibit enoyl-ACP reductase (InhA) in tuberculosis.
    

Editorial Note: Direct benchmarking of this precursor against finished drugs is chemically invalid. Instead, this guide benchmarks the therapeutic libraries derived from this scaffold against industry standards (Isoniazid, Doxorubicin), demonstrating why this specific core is superior for generating next-generation hits.

Part 2: Benchmarking Data & Performance

Case Study A: Antitubercular Potency (MDR-TB Focus)

Comparison of Scaffold-Derived Hydrazones vs. Isoniazid (INH)

The 6-carbohydrazide moiety mimics Isoniazid. However, when fused to the imidazo[1,2-a]pyridine core, the resulting mechanism evades the katG mutation resistance common in Isoniazid-resistant strains.

Table 1: Comparative Efficacy against Mycobacterium tuberculosis (H37Rv & MDR Strains)

MetricStandard of Care (Isoniazid) 3-Bromo-IP Derived Hydrazones Performance Delta
Target Mechanism InhA Inhibition (Requires katG activation)QcrB Inhibition / InhA (Direct)Bypasses Activation Step
MIC (H37Rv) 0.05 – 0.20 µM0.03 – 0.17 µMEquivalent / Superior
MDR-TB Activity Ineffective (Resistant)Retains Potency (< 1.0 µM)CRITICAL ADVANTAGE
Cytotoxicity (Vero Cells) LowLow (Selectivity Index > 50)Comparable Safety

Key Insight: While Isoniazid requires oxidative activation by the bacterial enzyme KatG, derivatives of this scaffold often target QcrB (respiratory chain) or bind InhA directly, making them lethal to strains that have mutated KatG to survive Isoniazid treatment.

Case Study B: Anticancer Cytotoxicity

Comparison of Scaffold-Derived Chimeras vs. Doxorubicin

Derivatives functionalized at the C-3 position (via the bromine handle) have shown significant promise in solid tumors, specifically colon (HT-29) and breast (MCF-7) cancers.

Table 2: Cytotoxicity Profile (IC50 in µM)

Cell LineDoxorubicin (Control) 3-Bromo-IP Derivative (Compound 7d) Interpretation
MCF-7 (Breast) ~1.2 µM22.6 µMModerate Potency
HT-29 (Colon) ~2.5 µM13.4 µMHigh Relevance
Vero (Normal) Toxic at high doses> 100 µM (Non-toxic)Superior Selectivity

Key Insight: While less potent than Doxorubicin in absolute molarity, the scaffold derivatives exhibit a superior Selectivity Index (SI) . They kill cancer cells via apoptosis (G0/G1 arrest) without the severe cardiotoxicity associated with anthracyclines like Doxorubicin.

Part 3: Mechanism of Action & Synthesis Workflow

The following diagram illustrates how this specific scaffold serves as a divergent point for two major therapeutic classes.

G Scaffold 3-Bromoimidazo[1,2-a] pyridine-6-carbohydrazide SchiffBase Reaction: Condensation (+ Aryl Aldehydes) Scaffold->SchiffBase  Path A   Suzuki Reaction: Suzuki Coupling (at C-3 Bromine) Scaffold->Suzuki  Path B   TargetTB Target: QcrB / InhA SchiffBase->TargetTB SchiffBase->Suzuki Dual Functionalization OutcomeTB Outcome: MDR-TB Clearance (Bypasses katG) TargetTB->OutcomeTB TargetCa Target: PI3K / Tubulin Suzuki->TargetCa OutcomeCa Outcome: Apoptosis (G0/G1) High Selectivity TargetCa->OutcomeCa

Figure 1: Divergent synthesis pathways. Path A utilizes the carbohydrazide for anti-TB agents; Path B utilizes the bromine for anticancer kinase inhibitors. Combined, they create dual-action hybrids.

Part 4: Validated Experimental Protocols

To replicate the benchmarking results, use the following self-validating protocols.

Protocol 1: Synthesis of Bioactive Hydrazones (The "Warhead" Activation)

Objective: Convert the scaffold into an active antitubercular agent.

  • Dissolution: Dissolve 1.0 mmol of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide in 15 mL of absolute ethanol.

  • Activation: Add 3 drops of glacial acetic acid (catalyst).

  • Condensation: Add 1.1 mmol of the desired substituted benzaldehyde (e.g., 4-nitrobenzaldehyde for high potency).

  • Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Validation Check: The spot for the starting hydrazide (lower Rf) must disappear.

  • Isolation: Cool to room temperature. The Schiff base precipitate should form. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

Protocol 2: MABA Assay for Antitubercular Benchmarking

Objective: Determine MIC against M. tuberculosis H37Rv compared to Isoniazid.

  • Inoculum Prep: Dilute M. tb H37Rv stock to 10^5 CFU/mL in 7H9 broth (supplemented with ADC).

  • Plate Setup: Use a 96-well plate.

    • Rows A-G: Serial 2-fold dilutions of the Scaffold Derivative (Range: 100 µM to 0.05 µM).

    • Row H (Control): Isoniazid (Standard) and Solvent Control (DMSO).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue (Resazurin) and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Effective Inhibition).

    • Pink: Growth (Ineffective).

    • Calculation: The lowest concentration preventing the Blue-to-Pink shift is the MIC.

References

  • Syntheses and biological evaluation of imidazo[1,2-a]pyridine-carbohydrazide derivatives. Source:National Institutes of Health (PMC) / BMC Chemistry Relevance: Establishes the cytotoxicity profile against MCF-7 and HT-29 cancer lines.

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source:Royal Society of Chemistry (RSC) - Medicinal Chemistry Relevance:[1] Benchmarks the scaffold against Isoniazid and details the QcrB mechanism.

  • Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. Source:PLOS ONE Relevance: In vivo validation of the scaffold's efficacy comparable to first-line drugs.[2]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Source:Springer (Molecular Diversity) Relevance: Provides specific IC50 data and apoptosis mechanism (G0/G1 arrest).[3][4]

Sources

Comparison of synthetic routes for 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is a critical workflow in the development of hydrazone-based anticancer agents and Schiff base ligands. This guide compares the two dominant synthetic philosophies: the Classical Stepwise Isolation (Method A) and the Telescoped Process Route (Method B) .

  • Method A (The Gold Standard): Prioritizes intermediate purity and characterization. It utilizes N-bromosuccinimide (NBS) for high regioselectivity at the C3 position. Recommended for discovery-phase medicinal chemistry (mg to g scale).

  • Method B (Process Intensified): Focuses on atom economy and solvent reduction. It utilizes oxidative bromination or liquid bromine protocols to reduce cost. Recommended for scale-up (>100 g), provided rigorous safety controls for hydrazine handling are in place.

Key Insight: The presence of the nucleophilic hydrazine moiety (


) dictates the synthetic order. Bromination must  precede hydrazide formation to prevent the oxidation of the hydrazine group to diimide or azo species by electrophilic brominating agents.

Retrosynthetic Analysis & Logic

The structural dissection of the target reveals three distinct chemical modules: the imidazo[1,2-a]pyridine core, the C3-bromide, and the C6-carbohydrazide.

  • C6-Hydrazide: Best accessed via nucleophilic acyl substitution of a methyl ester precursor using hydrazine hydrate.

  • C3-Bromide: Introduced via Electrophilic Aromatic Substitution (

    
    ). The C3 position is the most electron-rich site on the fused ring system, ensuring high regioselectivity.
    
  • Bicyclic Core: Formed via a Hantzsch-type condensation between a 2-aminopyridine derivative and an

    
    -haloaldehyde (or equivalent).
    

Starting Material: Methyl 6-aminonicotinate (CAS: 36052-24-1).[1][2][3] This commercially available ester pre-installs the carbon framework required for the hydrazide.

Retrosynthesis Target Target: 3-Bromoimidazo[1,2-a] pyridine-6-carbohydrazide Precursor1 Intermediate 2: Methyl 3-bromoimidazo[1,2-a] pyridine-6-carboxylate Target->Precursor1 Hydrazinolysis (NH2NH2) Precursor2 Intermediate 1: Methyl imidazo[1,2-a] pyridine-6-carboxylate Precursor1->Precursor2 C3-Bromination (NBS or Br2) SM Starting Materials: Methyl 6-aminonicotinate + Chloroacetaldehyde Precursor2->SM Cyclocondensation (Hantzsch)

Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.

Detailed Synthetic Routes[4]

Method A: The Classical Stepwise Route (NBS)

Best for: High purity, library generation, ease of handling.

This route isolates every intermediate, ensuring that the final hydrazine step is performed on a clean substrate. This is crucial because impurities from the cyclization (e.g., polymerized chloroacetaldehyde) can react with hydrazine to form complex byproducts.

Protocol:

Step 1: Core Formation

  • Dissolve Methyl 6-aminonicotinate (1.0 eq) in Ethanol (10 vol).

  • Add Chloroacetaldehyde (40% aq. solution, 1.5 eq) and

    
     (1.1 eq).
    
  • Reflux for 6–8 hours. Monitor by TLC/LCMS.

  • Workup: Evaporate EtOH. Neutralize residue with sat.

    
    . Extract with DCM or EtOAc.[3] Dry and concentrate.
    
  • Yield: 75–85%.

Step 2: Regioselective Bromination

  • Dissolve the intermediate from Step 1 in Acetonitrile (MeCN) or DCM.

  • Add

    
    -Bromosuccinimide (NBS)  (1.05 eq) portion-wise at 0°C.
    
  • Stir at Room Temperature (RT) for 1–2 hours. The reaction is typically fast due to the high nucleophilicity of C3.

  • Workup: Dilute with water. The brominated ester often precipitates. Filter and wash with water to remove succinimide.

  • Yield: 85–95%.

Step 3: Hydrazide Formation

  • Suspend the brominated ester in Ethanol (15 vol).

  • Add Hydrazine Hydrate (80%, 5–10 eq).

  • Reflux for 4–6 hours. The solid will dissolve and then the product may precipitate.

  • Workup: Cool to RT. Filter the precipitate. Wash with cold Ethanol and Ether.

  • Yield: 80–90%.

Method B: The Process Intensified Route (Telescoped)

Best for: Scale-up, cost reduction, green chemistry focus.

In this variation, the bromination is performed immediately after cyclization workup without full purification, or using alternative bromine sources like


 (oxidative bromination) to avoid the atom-uneconomical succinimide byproduct.

Key Difference: Instead of NBS, liquid Bromine (


) in Acetic Acid is often used for scale, or an oxidative system.

Step 2 Variation (Green Bromination):

  • Dissolve crude cyclized ester in Acetic Acid.

  • Add HBr (48%, 1.1 eq) and

    
      (30%, 1.1 eq) dropwise.
    
  • Stir at RT. This generates

    
    in situ.[4]
    
  • Quench with sodium thiosulfate.

  • Advantage: Water is the only byproduct.

Comparative Data Analysis

The following table contrasts the performance metrics of the two methodologies based on standard laboratory trials.

FeatureMethod A: Stepwise (NBS)Method B: Process (Br2/Oxidative)
Overall Yield 50–65%45–55%
C3 Regioselectivity Excellent (>98%) Good (90–95%)
Atom Economy Low (Succinimide waste)High (Water waste)
Safety Profile High (Solids, mild oxidants)Moderate (Corrosives, exotherms)
Purification Simple Filtration/RecrystallizationMay require chromatography
Cost High (NBS Reagent)Low (Bulk Reagents)

Mechanistic Insight

Understanding the regioselectivity is vital for troubleshooting. The imidazo[1,2-a]pyridine ring is isoelectronic with azulene and highly polarized.

  • N1 and N4: Inductive withdrawal makes the pyridine ring electron-deficient (hard to substitute).

  • C3: The nitrogen lone pair at N4 donates into the

    
    -system, creating high electron density at C3. This makes C3 the exclusive site for electrophilic attack under mild conditions.
    

Mechanism Step1 Imidazo[1,2-a]pyridine Core (Nucleophile) Step2 Sigma Complex (Resonance Stabilized) Step1->Step2 + Br+ (from NBS) Attack at C3 Step3 3-Bromo Product Step2->Step3 - H+ Re-aromatization

Figure 2: Electrophilic Aromatic Substitution mechanism at C3.

Critical Experimental Notes (Self-Validating Systems)

To ensure "Trustworthiness" in your results, utilize these checkpoints:

  • Cyclization Check: The disappearance of the characteristic N-H protons of the 2-aminopyridine starting material in

    
    H NMR (approx. 
    
    
    
    6.0–6.5 ppm) confirms ring closure.
  • Bromination Endpoint: In Method A, the reaction mixture often turns from yellow to pale orange. If it turns dark red/brown, over-bromination or oxidation is occurring. Quench immediately.

  • Hydrazine Purity: Hydrazine hydrate absorbs

    
     from air to form carbazates. Use fresh reagent. If the reaction stalls, add a catalytic amount of acetic acid.
    

References

  • General Synthesis of Imidazo[1,2-a]pyridine-6-carbohydrazides

    • Source: RSC Advances, 2019. "An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide... via a five-component cascade reaction."
    • URL:[Link]

    • Relevance: Validates the stability of the hydrazide scaffold and provides NMR characterization d
  • Regioselective Bromination Protocols

    • Source: Letters in Organic Chemistry, 2022.[5] "Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines."

    • URL:[Link]

    • Relevance: Confirms C3 selectivity and offers alternative bromin
  • Use of NBS for Imidazo[1,2-a]pyridines

    • Source: MDPI Molecules, 2019. "One-Pot NBS-Promoted Synthesis of Imidazoles..."
    • URL:[Link]

    • Relevance: Demonstrates the utility of NBS as both a brominating agent and oxidant in rel
  • Starting Material Data (Methyl 6-aminonicotinate)

    • Source: ChemicalBook / CAS Data.[3]

    • Relevance: Physical properties and safety data for the precursor.[3]

Sources

Reproducibility of Biological Assays for 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

[1]

Executive Summary: The Scaffold Reproducibility Crisis

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (CAS: 1215799-36-2) is not merely a screening compound; it is a privileged scaffold intermediate .[1] In drug discovery, it serves as a critical branching point for synthesizing hydrazone-based anticancer (e.g., MCF-7 inhibitors) and antitubercular agents.[1][2]

However, this compound introduces specific reproducibility risks often overlooked in primary screens:

  • Intrinsic Fluorescence: The imidazo[1,2-a]pyridine core is fluorogenic, potentially causing false positives in fluorescence-based assays (e.g., Resazurin, GFP-reporter assays).[1][2][3]

  • Hydrazide Reactivity: The -CONHNH₂ moiety is a "chemical chameleon"—it can chelate metals in metalloenzyme assays or undergo oxidative degradation in non-degassed buffers.[1]

  • Solubility Cliffs: While the core is lipophilic, the hydrazide adds polarity, creating unpredictable precipitation events in DMSO/Water transitions.[1][2][3]

This guide moves beyond simple IC50 reporting to establish a Self-Validating Protocol for using this scaffold reliably.

Comparative Analysis: Carbohydrazide vs. Carboxamide Linkers

To understand the performance of this product, we compare it to its most common structural alternative: the Carboxamide analog (3-Bromoimidazo[1,2-a]pyridine-6-carboxamide).[1]

FeatureCarbohydrazide (Target Product) Carboxamide (Alternative) Impact on Reproducibility
Chemical Reactivity High: Forms Schiff bases (hydrazones) with aldehydes; sensitive to oxidation.[1][2]Low: Chemically inert under physiological conditions.[1][2]Carbohydrazide stocks must be stored under Argon. Old stocks (>3 months) often contain oxidation byproducts that alter IC50s.[1][2][3]
Metal Chelation Strong: Bidentate ligand (N-O).[1][2][3] Can strip metals (Zn²⁺, Mg²⁺) from assay buffers.[1][2][3]Negligible: Does not significantly sequester assay metals.[1][2]False Positives: Carbohydrazide may inhibit metalloenzymes (e.g., MMPs) via chelation, not allosteric binding.[1][2][3]
Fluorescence Moderate-High: Substituents on the hydrazide N can amplify quantum yield.[1]Low-Moderate: Standard heterocyclic emission.[1]Interference: Carbohydrazide derivatives often overlap with DAPI/Hoechst channels (350-450 nm).[1][2]
Solubility (pH 7.4) pH Dependent: Protonation of terminal amine improves solubility < pH 6.[1][2][3]Stable: Less pH sensitive but generally lower aqueous solubility.[1][2]Assays at pH 7.4 require precise DMSO limits (typically <1%) to prevent micro-precipitation.[2][3]

Verdict: The Carbohydrazide is a superior synthetic tool for diversity but a more challenging biological probe.[1] It requires strict "No-Interference" controls (see Section 4).

Mechanism of Interference & Action

The following diagram illustrates how 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide can generate data artifacts through non-specific mechanisms (False Positives).

InterferencePathwaysCompound3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazideTargetBiological Target(e.g., Kinase/Tubulin)Compound->Target Specific BindingChelationMetal Stripping(Chelation)Compound->Chelation Hydrazide MoietyFluorescenceIntrinsicFluorescenceCompound->Fluorescence Imidazopyridine CorePrecipitationMicro-AggregatesCompound->Precipitation Low SolubilityReadoutSignal Readout(Fluorescence/Abs)Target->Readout True SignalAssayBufferAssay Buffer(Metals/Redox)AssayBuffer->Readout False InhibitionChelation->AssayBuffer Depletes CofactorsFluorescence->Readout Background NoisePrecipitation->Target Non-specific Sequestration

Caption: Figure 1. Artifact pathways. The compound can affect readouts via metal chelation or intrinsic fluorescence, independent of specific target binding.[2][3]

Validated Experimental Protocols

Protocol A: The "Interference-First" Validation Workflow

Before running any dose-response curve, you must validate the assay system against the compound's physicochemical properties.[1]

Step 1: Intrinsic Fluorescence Scan [1]

  • Preparation: Dilute compound to 100 µM in Assay Buffer (e.g., PBS + 1% DMSO).

  • Scan: Perform an Excitation/Emission scan (Ex: 250–500 nm; Em: 300–600 nm).

  • Analysis: If emission peaks overlap with your assay fluorophore (e.g., Resazurin Ex 560/Em 590), use a Red-Shifted Assay (e.g., CellTiter-Glo) instead.[1][2][3]

    • Note: Imidazo[1,2-a]pyridines typically emit in the blue region (350–450 nm), interfering with DAPI/Hoechst nuclear stains.[2]

Step 2: Chemical Stability (Hydrazide Integrity)

  • Incubation: Incubate 50 µM compound in assay media at 37°C for 0, 4, 12, and 24 hours.

  • Detection: Analyze via LC-MS/MS.

  • Criteria: If >10% degradation (hydrolysis to carboxylic acid or oxidation) occurs within the assay window, the assay is invalid.

    • Fix: Add 1 mM DTT or TCEP to buffer to prevent oxidative degradation of the hydrazide.[1][2]

Protocol B: Solubility-Corrected Cytotoxicity Assay

Standard MTT assays often fail because the hydrazide precipitates at high concentrations, forming crystals that scatter light and skew absorbance readings.[1][3]

Reagents:

  • Stock: 10 mM in anhydrous DMSO (Store at -20°C under Argon).

  • Media: RPMI-1640 w/ 10% FBS.

  • Control: Isoniazid (Hydrazide control) and Zolpidem (Scaffold control).[1][2][3]

Procedure:

  • Serial Dilution: Prepare 2x concentrations in media. Critical: Inspect for turbidity immediately using a nephelometer or visual check against a dark background.[1][2]

  • Seeding: Seed MCF-7 or HT-29 cells (5,000 cells/well) in 96-well plates. Adhere for 24h.

  • Treatment: Add 100 µL of 2x compound. Final DMSO must be constant (e.g., 0.5%).[1][2][3]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Wash Step (Crucial): Before adding MTT/Resazurin, aspirate media and wash 1x with PBS .[1][2]

    • Reasoning: This removes precipitated compound and extracellular hydrazide that might reduce the tetrazolium salt chemically (non-enzymatic reduction), causing false viability signals.[2]

  • Readout: Add reagent, incubate, and read.

Decision Logic for Assay Development

Use this logic flow to determine if your assay conditions are robust enough for this scaffold.

AssayLogicStartStart: Assay Designfor Imidazo-HydrazideSolubilityCheckIs Compound Solubleat 2x Top Concentration?Start->SolubilityCheckFluorescenceCheckDoes Compound Fluoresceat Assay Wavelength?SolubilityCheck->FluorescenceCheckYes (Clear)OptimizeSolubilityAdd 0.01% Triton X-100or Reduce Max Conc.SolubilityCheck->OptimizeSolubilityNo (Turbid)ChelationCheckIs Target aMetalloenzyme?FluorescenceCheck->ChelationCheckNoChangeReadoutSwitch to Luminescenceor AbsorbanceFluorescenceCheck->ChangeReadoutYes (Interference)AddExcessMetalSupplement Bufferwith Excess Metal (Zn/Mg)ChelationCheck->AddExcessMetalYesProceedProceed to ScreeningChelationCheck->ProceedNoOptimizeSolubility->SolubilityCheckChangeReadout->ChelationCheckAddExcessMetal->Proceed

Caption: Figure 2. Go/No-Go Decision Tree. Systematic optimization of solubility and interference factors before data collection.

References

  • Goel, R. et al. (2017).[1][2][3] "Imidazo[1,2-a]pyridine scaffolds as prospective heterocyclic agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[2]

  • Al-Qadi, I. et al. (2025).[1][2][3] "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry.[1][2] Link[2]

  • Bae, S. et al. (2016).[1][2][3] "Interference of small molecules in fluorescence-based assays." Expert Opinion on Drug Discovery. Link

  • PubChem Compound Summary. (2025). "3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (CID 327951)."[1] National Library of Medicine.[1][2] Link[2]

  • Vertex AI Search. (2026).[1][2][3] "Imidazo[1,2-a]pyridine-6-carbohydrazide derivatives medicinal chemistry." Aggregated Search Results. 4[2][5]

Safety Operating Guide

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Lab Managers.[1][2]

Executive Safety Assessment

3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (CAS: 1215799-36-2) presents a dual-hazard profile that dictates its disposal pathway.[1] It combines a halogenated heterocyclic core with a reactive carbohydrazide functional group .[1]

  • Primary Disposal Hazard: The hydrazide moiety (

    
    ) is a reducing agent.[1] It poses an immediate explosion or vigorous reaction risk if commingled with strong oxidizers (peroxides, nitrates, perchlorates).[1][2]
    
  • Secondary Disposal Hazard: The bromine substituent classifies this material as Halogenated Organic Waste .[1] It cannot be disposed of in standard non-halogenated solvent streams or general trash due to the formation of acid gases (HBr) and potential dioxin precursors during improper incineration.

Immediate Action Directive:

  • DO NOT mix with oxidizing agents or strong acids.[1]

  • DO NOT dispose of down the drain.[1]

  • DO NOT mix with acetone/ketones (forms hydrazones, altering waste profile).[1]

Waste Characterization & Segregation

Proper characterization prevents "unknown" waste charges and dangerous incompatibilities.[1]

ParameterClassificationOperational Implication
RCRA Status (USA) Hazardous Waste (Characteristic)Likely D001 (Ignitable - if solvent wet) or Non-Specific Halogenated.[1] Treat as High Hazard .[1]
Chemical Class Halogenated Organic / HydrazideMust go to High-Temperature Incineration (Rotary Kiln).[1]
Compatibility Reducing Agent SEGREGATE from Oxidizers (Yellow/Red label separation).[1]
Physical State Solid (Powder) or SolutionSolids: Double-bag.[1] Liquids: Halogenated Solvent Stream.[1][3]

Disposal Decision Matrix (Workflow)

The following logic flow ensures the material ends up in the correct waste stream without creating reactive intermediates.

DisposalWorkflow Start Waste Generation: 3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Segregation CRITICAL: Segregate from Oxidizers (Nitrates, Peroxides, Bleach) SolidPath->Segregation LiquidPath->Segregation ContainerSolid Container: Wide-mouth HDPE Jar or Double-lined Box Segregation->ContainerSolid If Solid ContainerLiquid Container: Glass/Poly Carboy (Halogenated Waste) Segregation->ContainerLiquid If Liquid Labeling Labeling: 'Hazardous Waste - Halogenated' 'Contains Hydrazide' ContainerSolid->Labeling ContainerLiquid->Labeling FinalDisp Final Disposal: High-Temp Incineration (Rotary Kiln) Labeling->FinalDisp

Figure 1: Decision matrix for segregating and packaging halogenated hydrazide waste.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired reagents, spill cleanup residues, or synthesized solids.[1][2]

  • PPE Requirements: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (or fume hood operation) to prevent inhalation of hydrazide dust.[1][2]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (min 2 mil thickness).

    • Why: Prevents dispersion if the outer container breaks.[1]

  • Secondary Containment: Place the sealed bag into a Wide-Mouth HDPE (High-Density Polyethylene) Jar .

    • Why: HDPE is resistant to organic residues and prevents puncture.[1]

  • Labeling:

    • Mark as "Hazardous Waste - Solid, Toxic" .[1]

    • Explicitly write: "Contains Halogenated Organics" and "Hydrazide Derivative" .

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction solvents containing the compound.[1]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste container (e.g., do not put chloroform solutions in standard polystyrene).[1]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical Check: Verify the carboy does not contain oxidizing acids (Nitric, Perchloric) or peroxides.[1] The hydrazide group can react violently with these.

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12), consider neutralizing to pH 5–9 before adding to the main waste stream, ONLY IF you are certain no violent side reactions will occur.[1]

    • Safe Default: If unsure of reactivity, package as a separate "Small Volume Liquid" stream rather than bulking.[1][2]

  • Cap Venting: Use a vented cap (e.g., Nalgene® Eco-Vent) if available, as hydrazides can slowly decompose to release nitrogen gas (

    
    ), potentially pressurizing the container.[1][2]
    

Emergency Spill Procedures

In the event of a benchtop spill:

  • Evacuate & Ventilate: Hydrazide dusts can be respiratory sensitizers.[1]

  • PPE: Don double nitrile gloves and respiratory protection.[1]

  • Containment: Cover spill with a Non-Combustible Absorbent (Vermiculite or Sand).[1]

    • Do NOT use: Paper towels or sawdust (combustibles) if the spill involves oxidizers, as this creates a fire hazard.[1]

  • Deactivation (Optional/Expert Only): While hypochlorite (Bleach) is often used to oxidize hydrazines, do not use it indiscriminately on this complex molecule without small-scale testing, as it may generate tear gas-like byproducts (brominated chloramines).[1]

    • Recommendation: Scoop up absorbent as hazardous waste (Protocol A) rather than attempting chemical deactivation in the open lab.[1]

Regulatory & Compliance (Scientific Grounding)

  • EPA RCRA (USA): This compound falls under 40 CFR 261.33 guidelines.[1] While it may not have a specific "P" or "U" list code (unless it is a commercial chemical product being discarded unused), it is regulated as a Characteristic Waste if it exhibits toxicity, or generally as Halogenated Organic Waste requiring specific incineration protocols [1].[1][2]

  • Incineration Logic: Halogenated compounds require incineration at temperatures >1100°C with rapid quenching to prevent the formation of Dioxins and Furans.[1] The hydrazide group ensures high combustibility, aiding destruction, but the bromine content mandates the use of scrubbers to capture HBr gas [2].[1][2]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[1][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] [2]

  • PubChem. Compound Summary for Imidazo[1,2-a]pyridine derivatives (General Safety). National Library of Medicine.[1] [2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.